Hapepunine
Description
Structure
2D Structure
Properties
IUPAC Name |
17-[1-(1,5-dimethylpiperidin-2-yl)ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO2/c1-17-6-9-24(29(5)16-17)18(2)26-25(31)15-23-21-8-7-19-14-20(30)10-12-27(19,3)22(21)11-13-28(23,26)4/h7,17-18,20-26,30-31H,6,8-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHXSIDXKCKLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hapepunine: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hapepunine, a steroidal alkaloid of the N-methyl-22,26-epiminocholestene class, is a naturally occurring compound found within the genus Fritillaria. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its natural sources. It details the experimental protocols for its extraction and purification, presents its known physicochemical and spectroscopic data in a structured format, and explores its potential biological significance. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound and related steroidal alkaloids.
Discovery and Natural Sources
This compound was first discovered and isolated from the aerial parts of Fritillaria camtschatcensis[1]. It is also found in other Fritillaria species, such as Fritillaria thunbergii. In its natural state, this compound likely exists as a glycoside, meaning it is attached to one or more sugar molecules. The initial isolation of this compound involved the acid hydrolysis of a glycosidic fraction of the plant material, which cleaved the sugar moieties to yield the free alkaloid[1].
Table 1: Natural Sources of this compound
| Plant Species | Part of Plant |
| Fritillaria camtschatcensis | Aerial Parts |
| Fritillaria thunbergii | Not specified |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources is a multi-step process that involves extraction, acid hydrolysis to cleave the glycosidic linkages, and chromatographic purification. The following protocols are based on general methods for the isolation of steroidal alkaloids from Fritillaria species and the specific information available on the initial isolation of this compound.
Extraction of the Glycosidic Fraction
A general procedure for the extraction of alkaloids from Fritillaria bulbs, which can be adapted for the aerial parts, is as follows:
-
Maceration: The dried and powdered plant material is macerated with an organic solvent, typically ethanol or methanol, at room temperature for an extended period.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents.
-
The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the nitrogen atoms of the alkaloids, making them water-soluble.
-
The acidic solution is washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.
-
The aqueous layer is then made alkaline (e.g., with NaOH or NH4OH) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted into an organic solvent like chloroform or a chloroform-methanol mixture.
-
-
Evaporation: The organic solvent is evaporated to yield a crude alkaloid fraction.
Acid Hydrolysis of the Glycosidic Fraction
To obtain the aglycone (the non-sugar part of the glycoside), which in this case is this compound, the crude alkaloid glycoside fraction is subjected to acid hydrolysis.
-
Hydrolysis: The crude glycoside fraction is dissolved in an acidic solution (e.g., 1-2 M HCl or H2SO4 in aqueous methanol).
-
Heating: The solution is heated under reflux for several hours to facilitate the cleavage of the glycosidic bonds.
-
Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base, and the liberated aglycones are extracted with an organic solvent.
Chromatographic Purification
The final step in obtaining pure this compound is chromatographic separation. Various chromatographic techniques can be employed.
-
Column Chromatography: The crude aglycone fraction is subjected to column chromatography on silica gel or alumina.
-
A step-gradient elution is typically used, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC on a reversed-phase column (e.g., C18) is often used.
-
The mobile phase typically consists of a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid or formic acid.
-
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was achieved through the analysis of its spectroscopic data.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C28H47NO2 |
| Molecular Weight | 429.68 g/mol |
| Chemical Class | Steroidal Alkaloid (N-methyl-22,26-epiminocholestene) |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, which helps in determining the elemental composition and structural features. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Reveals the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Shows the number of carbon atoms and their chemical environment (e.g., methyl, methylene, methine, quaternary, carbonyl). |
| Infrared (IR) Spectroscopy | Indicates the presence of functional groups such as hydroxyl (-OH) and amine (N-H) groups. |
Biological Activity and Potential Signaling Pathways
The biological activity of this compound has not been extensively studied. However, steroidal alkaloids from Fritillaria species are known to possess a range of pharmacological effects, including antitussive, expectorant, and anti-inflammatory properties. The N-methyl-22,26-epiminocholestane skeleton is a common feature in many bioactive steroidal alkaloids, suggesting that this compound may exhibit similar activities.
Further research is required to elucidate the specific mechanism of action and potential signaling pathways affected by this compound. Given the activities of related compounds, potential areas of investigation could include:
-
Anti-inflammatory pathways: Investigating the effect of this compound on key inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
-
Neurological pathways: Exploring potential interactions with neurotransmitter receptors, given that some alkaloids have neurological effects.
-
Antitussive mechanisms: Studying its effects on the cough reflex arc.
Visualizations
Logical Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Potential Areas of Biological Investigation for this compound
Caption: Potential biological activities of this compound.
Conclusion
This compound represents a potentially valuable natural product from the Fritillaria genus. While its discovery and basic structural features are established, a significant gap exists in the understanding of its biological activity and mechanism of action. This guide provides a consolidated resource of the available technical information on this compound, with the aim of stimulating further research into its pharmacological potential. The detailed protocols and structured data presented herein are intended to facilitate the design of future studies aimed at isolating this compound in larger quantities and systematically evaluating its therapeutic properties. Such investigations are crucial for unlocking the full potential of this and other related steroidal alkaloids in the development of novel therapeutic agents.
References
Hapepunine (CAS No. 68422-01-5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hapepunine, a steroidal alkaloid primarily isolated from species of the Fritillaria genus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and underlying mechanisms of action of this compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for relevant assays, and presents visual diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a steroidal alkaloid characterized by a complex polycyclic structure. The molecular formula for this compound is C28H47NO2, with a corresponding molecular weight of 429.69 g/mol .[1][2] Its chemical name is (3R,10S,13R,16R)-17-[1-[(2R,5R)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol.[2]
| Property | Value | Reference |
| CAS Number | 68422-01-5 | |
| Molecular Formula | C28H47NO2 | [1][2] |
| Molecular Weight | 429.69 g/mol | [1] |
| Chemical Name | (3R,10S,13R,16R)-17-[1-[(2R,5R)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol | [2] |
| Natural Sources | Fritillaria species, including Fritillaria camtschatcensis | [3] |
Biological Activities and Mechanism of Action
This compound has demonstrated notable biological activities, primarily as an anti-inflammatory and sedative agent.
Anti-inflammatory Activity
Research has shown that steroidal alkaloids from Fritillaria species possess anti-inflammatory properties. The total alkaloid fraction from the bulbs of Fritillaria cirrhosa has been observed to attenuate acute lung injury and exhibit anti-inflammatory effects.[4] Studies on the total alkaloids of Fritillaria cirrhosa have indicated that their mechanism of action may involve the inhibition of the TGF-β and NF-κB signaling pathways.[5] While the specific effects of this compound on these pathways have not been fully elucidated, it is plausible that it contributes to the overall anti-inflammatory profile of Fritillaria extracts.
Sedative Activity
The sedative properties of this compound are less well-documented in terms of their mechanistic underpinnings. Traditional use of Fritillaria species for their calming effects suggests a potential interaction with the central nervous system. Further investigation is required to identify the specific neural pathways and receptors modulated by this compound to elicit its sedative effects.
Experimental Protocols
General Protocol for Isolation of Total Steroidal Alkaloids from Fritillaria
The following is a generalized protocol for the extraction and enrichment of steroidal alkaloids from Fritillaria bulbs, which would include this compound.
Figure 1. General workflow for the isolation of this compound.
Protocol for Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is used to assess the anti-inflammatory activity of compounds like this compound by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Figure 2. Workflow for the nitric oxide production assay.
Signaling Pathways
Postulated Anti-inflammatory Signaling Pathway
Based on studies of total alkaloids from Fritillaria, this compound may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS), a component of bacterial cell walls, typically activates these pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. This compound is hypothesized to interfere with this cascade.
Figure 3. Postulated anti-inflammatory signaling pathway of this compound.
Future Directions
While this compound shows promise as a bioactive compound, further research is necessary to fully characterize its therapeutic potential. Key areas for future investigation include:
-
Detailed Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways involved in both the anti-inflammatory and sedative effects of this compound.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationships.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of purified this compound in relevant animal models of inflammatory diseases and central nervous system disorders.
-
Toxicological Assessment: Thorough safety and toxicity studies to determine the potential adverse effects of this compound.
Conclusion
This compound is a steroidal alkaloid with demonstrated anti-inflammatory and potential sedative properties. This technical guide has summarized the current knowledge regarding its physicochemical characteristics and biological activities. The provided experimental protocols and pathway diagrams offer a framework for future research aimed at unlocking the full therapeutic potential of this natural product. Continued investigation into its mechanisms of action and in vivo efficacy is warranted to advance its development as a potential therapeutic agent.
References
- 1. This compound | 68422-01-5 [chemicalbook.com]
- 2. biocrick.com [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hapepunine, a solanidine-type steroidal alkaloid found in plants of the Fritillaria genus, and its related compounds are of significant interest due to their potential pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathways leading to these complex natural products. Drawing parallels with the well-studied biosynthesis of solanidine in Solanaceae, this document outlines a putative pathway for this compound, detailing the key enzymatic steps from the central precursor cholesterol. Furthermore, this guide furnishes detailed experimental protocols for the extraction, isolation, purification, and structural elucidation of these alkaloids, alongside a compilation of available quantitative data for related compounds to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and plant biochemistry.
Introduction to this compound and Related Alkaloids
This compound is a C27 steroidal alkaloid characterized by a solanidine backbone. It is primarily isolated from various Fritillaria species, such as Fritillaria thunbergii and Fritillaria camtschatcensis.[1] Structurally, it shares a common hexacyclic core with other solanidine-type alkaloids, which are known for their diverse biological activities. The biosynthesis of these intricate molecules is a complex process that begins with primary metabolism and involves a series of enzymatic modifications to the cholesterol scaffold. Understanding these pathways is crucial for the potential biotechnological production of these valuable compounds.
Putative Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed based on the well-documented biosynthesis of solanidine in plants belonging to the Solanaceae family. The core structure of this compound is identical to solanidine, suggesting a highly conserved biosynthetic route.
The biosynthesis can be broadly divided into three main stages:
-
Formation of Cholesterol: The universal precursor for all steroidal alkaloids is cholesterol, which is synthesized via the mevalonate (MVA) and/or the 2-methyl-D-erythritol-4-phosphate (MEP) pathways.
-
Conversion of Cholesterol to the Aglycone Core (Solanidine): This stage involves a series of oxidations, hydroxylations, and the incorporation of a nitrogen atom to form the characteristic indolizidine ring system.
-
Glycosylation and Other Modifications: The aglycone can be further modified by glycosyltransferases to form various glycoalkaloids.
From Acetyl-CoA to Cholesterol
The biosynthesis of the cholesterol backbone begins with acetyl-CoA and proceeds through the MVA or MEP pathway to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form farnesyl pyrophosphate (FPP) and subsequently squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which is cyclized to form cycloartenol in plants. A series of subsequent enzymatic reactions, including demethylations and isomerizations, convert cycloartenol into cholesterol.[2]
Figure 1. Overview of the Cholesterol Biosynthesis Pathway.
Putative Pathway from Cholesterol to this compound (Solanidine Core)
The conversion of cholesterol to the solanidine aglycone is a complex, multi-step process. While the exact enzymatic sequence in Fritillaria is yet to be confirmed, studies in Solanaceae suggest the involvement of cytochrome P450 monooxygenases (CYPs) and other enzymes for hydroxylation and oxidation reactions. A key step is the incorporation of a nitrogen atom, which is thought to occur via a transamination reaction involving an aldehyde intermediate at C-26.[3]
Figure 2. Putative Biosynthetic Steps from Cholesterol to the Solanidine Core.
Experimental Protocols
Extraction and Isolation of this compound and Related Alkaloids
This protocol is a generalized procedure based on methods reported for the extraction of steroidal alkaloids from Fritillaria species.
Workflow:
Figure 3. General Workflow for the Extraction of Steroidal Alkaloids.
Detailed Methodology:
-
Plant Material Preparation: Air-dry the bulbs of the Fritillaria species of interest and grind them into a fine powder.
-
Extraction:
-
Maceration: Soak the powdered plant material in methanol or 95% ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.
-
Soxhlet Extraction: Alternatively, perform continuous extraction in a Soxhlet apparatus with methanol for 12-24 hours.
-
-
Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in 2% aqueous sulfuric acid.
-
Partition the acidic solution with chloroform or diethyl ether to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaline solution with chloroform or a mixture of chloroform and methanol (e.g., 3:1 v/v) multiple times.
-
Combine the organic layers, wash with distilled water, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.
-
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation: A preparative or semi-preparative HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable for the purification of these non-chromophoric alkaloids.
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm) is commonly used.
Mobile Phase: A gradient elution system is typically employed. A common mobile phase consists of:
-
Solvent A: Water with a modifier like 0.1% trifluoroacetic acid or 10 mM ammonium bicarbonate.
-
Solvent B: Acetonitrile or methanol.
Gradient Program (Example):
| Time (min) | % Solvent B |
| 0 | 10 |
| 30 | 60 |
| 40 | 90 |
| 45 | 90 |
| 50 | 10 |
| 60 | 10 |
Flow Rate: 2-5 mL/min for a semi-preparative column.
Detection: ELSD is preferred due to the lack of strong UV absorbance of many steroidal alkaloids.
Fraction Collection: Collect fractions based on the detector response and analyze them by thin-layer chromatography (TLC) or analytical HPLC-MS to identify fractions containing the target compounds.
Structural Elucidation
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the isolated compounds. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation, particularly for identifying the aglycone and sugar moieties in glycoalkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information on the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
-
13C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the complete structure by revealing proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC).
Quantitative Data
Specific quantitative data for this compound is scarce in the literature. However, data for other major steroidal alkaloids in various Fritillaria species can provide a valuable reference point for researchers.
Table 1: Content of Major Steroidal Alkaloids in Selected Fritillaria Species
| Alkaloid | Fritillaria Species | Plant Part | Content (% of dry weight) | Analytical Method |
| Peimine | F. thunbergii | Bulb | 0.07 - 0.25 | HPLC-ELSD |
| Peiminine | F. thunbergii | Bulb | 0.03 - 0.15 | HPLC-ELSD |
| Imperialine | F. cirrhosa | Bulb | 0.1 - 0.5 | HPLC-ELSD |
| Verticine | F. verticillata | Bulb | 0.2 - 0.8 | HPLC-ELSD |
| Verticinone | F. verticillata | Bulb | 0.1 - 0.4 | HPLC-ELSD |
Note: The content of alkaloids can vary significantly based on the geographical origin, cultivation conditions, and developmental stage of the plant.
Conclusion
The biosynthesis of this compound and related steroidal alkaloids is a complex and fascinating area of plant natural product chemistry. While the complete pathway remains to be fully elucidated, the foundational knowledge of cholesterol biosynthesis and the well-studied solanidine pathway provide a robust framework for future research. The experimental protocols detailed in this guide offer a practical starting point for the isolation and characterization of these compounds. Further investigation, particularly utilizing modern transcriptomic and metabolomic approaches, will be instrumental in identifying the specific enzymes and intermediates involved in the biosynthesis of this compound in Fritillaria. This knowledge will not only advance our understanding of plant specialized metabolism but also pave the way for the sustainable production of these potentially valuable pharmaceuticals.
References
In Silico Prediction of Hapepunine's Biological Activity: A Technical Guide
Disclaimer: As of this writing, specific experimental or computational studies on the biological activity of Hapepunine are not available in the public domain. This guide will, therefore, outline a comprehensive in silico workflow for predicting the biological activity of this compound, a N-methyl-22,26-epiminocholestene isolated from Fritillaria camtschatcensis. The methodologies and data presented are based on studies of structurally related isosteroidal alkaloids found in various Fritillaria species, providing a robust framework for the computational analysis of this compound.
Introduction to this compound and In Silico Prediction
This compound is an isosteroidal alkaloid, a class of natural products known for a wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and acetylcholinesterase inhibitory activities.[1][2][3] Computational, or in silico, methods provide a rapid and cost-effective approach to predict the biological activities of novel or understudied compounds like this compound. These methods, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, can elucidate potential molecular targets, mechanisms of action, and drug-like properties before extensive laboratory testing is undertaken.
A Framework for In Silico Biological Activity Prediction
The following workflow outlines a systematic approach to computationally predict the biological activities of this compound.
Methodologies and Experimental Protocols
This section details the key computational experiments for predicting this compound's biological activity, using protocols adapted from studies on related Fritillaria alkaloids.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This can suggest potential biological targets and provide insights into the mechanism of action.
Experimental Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. If an experimentally determined structure is unavailable, it can be generated from its 2D structure and energy-minimized using software like Avogadro or ChemDraw.
-
The structure is then optimized using a force field (e.g., MMFF94) and saved in a suitable format (e.g., .pdbqt).
-
-
Target Identification and Preparation:
-
Potential protein targets can be identified based on the known activities of related isosteroidal alkaloids. For example, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various protein kinases involved in cancer signaling pathways (e.g., AKT1) are plausible targets.[2][4][5]
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules and existing ligands, adding polar hydrogens, and assigning charges using tools like AutoDockTools.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the target protein, typically centered on the active site where the native ligand binds.
-
Perform the docking simulation using software such as AutoDock Vina. The program will generate multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Data Presentation: Predicted Binding Affinities of Fritillaria Alkaloids with Target Proteins
| Alkaloid | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Peiminine | AKT1 | -79.83 ± 3.0 (MM/GBSA) | [5] |
| Dihydroimperialine | Butyrylcholinesterase | Not explicitly stated, but docking was performed | [4] |
| Isosteroidal Alkaloid 1 | Acetylcholinesterase | Not explicitly stated, but docking was performed | [2] |
| Isosteroidal Alkaloid 4 | TLR4/MD2 | Not explicitly stated, but docking was performed | [1] |
ADMET Prediction
ADMET prediction assesses the drug-like properties of a compound. This is crucial in early-stage drug discovery to identify molecules with favorable pharmacokinetic and safety profiles.
Experimental Protocol:
-
Input: The simplified molecular-input line-entry system (SMILES) string or the 2D structure of this compound is used as input for online prediction tools.
-
Prediction Servers: Utilize web-based servers like SwissADME, pkCSM, or ADMETlab 2.0.[6]
-
Analysis: These tools predict a range of properties, including:
-
Absorption: Intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity.
-
Drug-likeness: Lipinski's rule of five, Ghose filter, Veber rule.
-
Data Presentation: Predicted ADMET Properties for Representative Fritillaria Alkaloids
| Property | Predicted Value for a Representative Alkaloid | Desirable Range |
| Absorption | ||
| Intestinal Absorption | High | High |
| Distribution | ||
| BBB Permeability | Low | Varies by target |
| Metabolism | ||
| CYP2D6 Inhibitor | No | No |
| Toxicity | ||
| AMES Toxicity | No | No |
| Drug-likeness | ||
| Lipinski's Rule Violations | 0 | ≤ 1 |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding pose from molecular docking.
Experimental Protocol:
-
System Setup: The docked complex of this compound and its target protein is placed in a simulation box with explicit solvent (water molecules) and ions to mimic physiological conditions.
-
Simulation: An MD simulation is run for a specified time (e.g., 100 ns) using software like GROMACS or AMBER.
-
Analysis: The trajectory of the simulation is analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key intermolecular interactions (e.g., hydrogen bonds).
Potential Signaling Pathways
Based on the predicted targets and known activities of related alkaloids, this compound may modulate several key signaling pathways. For instance, if this compound is predicted to inhibit AKT1, it could interfere with the PI3K-Akt signaling pathway, which is often dysregulated in cancer.[5][7]
Conclusion and Future Directions
This guide provides a comprehensive framework for the in silico prediction of this compound's biological activity. By leveraging methodologies applied to structurally similar isosteroidal alkaloids from Fritillaria species, it is possible to generate hypotheses about this compound's potential therapeutic applications, such as anti-inflammatory, neuroprotective, or anticancer effects. The computational data derived from molecular docking, ADMET profiling, and molecular dynamics simulations can guide future experimental validation, including in vitro enzyme assays and cell-based cytotoxicity studies, to confirm the predicted biological activities and elucidate the precise mechanism of action of this compound.
References
- 1. Three undescribed isosteroidal alkaloids from the bulbs of Fritillaria ussuriensis maxim: Anti-inflammatory activities, docking studies and molecular dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemometric-guided isolation of new Isosteroidal alkaloids from Fritillaria cirrhosa D.Don (Liliaceae, syn. Fritillaria roylei Hook) as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isosteroidal alkaloids from Fritillaria hupehensis Hsiao et K.C.Hsia: Synthesis and biological evaluation of alkaloid derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Network Pharmacology Prediction and Experimental Validation of Trichosanthes-Fritillaria thunbergii Action Mechanism Against Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data Analysis of Hapepunine and Related Steroidal Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed, publicly available spectral data for Hapepunine is scarce. This guide provides a comprehensive framework for the spectral analysis of this compound and related steroidal alkaloids, utilizing generalized experimental protocols and representative data based on the known chemical class of the compound.
Introduction
This compound is a steroidal alkaloid of the N-methyl-22,26-epiminocholestene class, isolated from plants of the Fritillaria genus.[1] The structural elucidation of such complex natural products is a critical step in drug discovery and development, relying on a synergistic combination of modern spectroscopic techniques. This guide outlines the core methodologies—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy—for the comprehensive spectral analysis of compounds like this compound.
General Workflow for Natural Product Structure Elucidation
The process of identifying a novel compound from a natural source follows a logical progression from isolation to final structure confirmation.
Caption: Workflow for Natural Product Isolation and Structure Elucida..
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental composition of a molecule, along with structural information derived from its fragmentation patterns.
Experimental Protocol (Illustrative)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified alkaloid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Full Scan (MS1): Acquire data in the m/z range of 100-1000 to determine the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions. Vary collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation data.
-
Data Presentation: this compound
Based on its known formula C₂₈H₄₇NO₂, the expected high-resolution mass spectrometry data for this compound is presented below.
| Ion Species | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | 429.3658 | 429.3655 | Protonated molecular ion |
| [M+Na]⁺ | 451.3477 | 451.3472 | Sodium adduct |
Note: The observed m/z values are hypothetical for illustrative purposes.
Fragmentation Pathway of Steroidal Alkaloids
Steroidal alkaloids from Fritillaria often exhibit characteristic fragmentation patterns involving cleavages of the steroid rings and the nitrogen-containing side chain.[2][3][4]
Caption: Hypothetical MS/MS Fragmentation Pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework and the connectivity of atoms. For steroidal alkaloids, a suite of 1D and 2D NMR experiments is essential.[5][6]
Experimental Protocol (Illustrative)
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or Pyridine-d₅) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.
-
¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Data Presentation: Representative NMR Data for a Steroidal Alkaloid Skeleton
The following tables summarize typical chemical shift ranges for the core structure of a steroidal alkaloid similar to this compound.
Table 1: Representative ¹H NMR Data
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (HMBC) |
| H-3 | 3.5 - 4.2 | m | C-1, C-2, C-4, C-5 |
| H-6 | 5.2 - 5.6 | br d | C-4, C-5, C-7, C-8, C-10 |
| H-18 (CH₃) | 0.6 - 0.9 | s | C-12, C-13, C-14, C-17 |
| H-19 (CH₃) | 0.9 - 1.2 | s | C-1, C-5, C-9, C-10 |
| H-21 (CH₃) | 0.9 - 1.1 | d | C-17, C-20, C-22 |
| H-26 | 2.5 - 3.0 | m | C-22, C-24, C-25, C-27 |
| N-CH₃ | 2.2 - 2.5 | s | C-22, C-26 |
Table 2: Representative ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
| C-3 | 70 - 75 | CH |
| C-5 | 140 - 145 | C |
| C-6 | 120 - 125 | CH |
| C-10 | 35 - 40 | C |
| C-13 | 40 - 45 | C |
| C-18 | 12 - 18 | CH₃ |
| C-19 | 18 - 25 | CH₃ |
| C-22 | 60 - 65 | CH |
| C-26 | 55 - 60 | CH₂ |
Logical Relationships in 2D NMR Analysis
The power of 2D NMR lies in integrating data from multiple experiments to piece together the molecular puzzle.
Caption: Integration of 2D NMR Data for Structure Elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (Illustrative)
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and ratio it against the sample spectrum to obtain the final absorbance/transmittance spectrum.
Data Presentation: Representative IR Data for an Alkaloid
Alkaloids exhibit characteristic absorption bands corresponding to various functional groups.[7][8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | O-H stretch | Hydroxyl group |
| 3000 - 2850 | C-H stretch | Aliphatic CH, CH₂, CH₃ |
| ~1650 | C=C stretch | Alkene |
| 1250 - 1050 | C-N stretch | Amine |
| 1200 - 1000 | C-O stretch | Alcohol, Ether |
Conclusion
The structural elucidation of a novel natural product like this compound is a meticulous process that requires the integration of data from multiple advanced spectroscopic techniques. High-resolution mass spectrometry establishes the molecular formula and provides initial structural clues through fragmentation. A comprehensive suite of 1D and 2D NMR experiments is then employed to assemble the complete carbon-hydrogen framework and determine stereochemistry. Finally, IR spectroscopy offers a rapid confirmation of key functional groups. By following the methodologies outlined in this guide, researchers can confidently and accurately determine the structures of complex steroidal alkaloids, paving the way for further investigation into their pharmacological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diagnostic fragmentation-assisted mass spectral networking coupled with in silico dereplication for deep annotation of steroidal alkaloids in medicinal Fritillariae Bulbus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. characterization-and-identification-of-steroidal-alkaloids-in-fritillaria-species-using-liquid-chromatography-coupled-with-electrospray-ionization-quadrupole-time-of-flight-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 5. Steroidal Alkaloids from the Roots of Veratrum mengtzeanum Loes. with Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Hapepunine: A Technical Overview of an Elusive Steroidal Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hapepunine is a naturally occurring steroidal alkaloid that has been isolated from various species of the Fritillaria plant, notably Fritillaria camtschatcensis and Fritillaria thunbergii. As a member of the N-methyl-22,26-epiminocholestene class of compounds, its complex structure has drawn interest within the scientific community. However, despite its identification, a comprehensive body of public-domain data regarding its specific physical, chemical, and biological properties remains remarkably scarce. This guide aims to synthesize the currently available information on this compound and to highlight the significant gaps in knowledge that present opportunities for future research.
Chemical and Physical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely reported in publicly accessible scientific literature. The following table summarizes the known identifying information.
| Property | Value | Source |
| Chemical Formula | C₂₈H₄₇NO₂ | [1] |
| Molecular Weight | 429.7 g/mol | [1] |
| CAS Number | 68422-01-5 | [2] |
| Purity | Typically ≥98% (by HPLC) | [3] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported; a general recommendation for steroidal alkaloids of this nature suggests warming and sonication to enhance solubility in standard solvents. | [1] |
Note: The lack of specific data for melting point, boiling point, and a detailed solubility profile in various aqueous and organic solvents is a significant impediment to its further study and application.
Experimental Protocols
General Isolation Workflow for Steroidal Alkaloids from Fritillaria
While a specific protocol for this compound is unavailable, a generalized workflow for the isolation of similar alkaloids from Fritillaria can be inferred. This typically involves a multi-step process.
References
Navigating the Solubility Landscape of Hapepunine: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Hapepunine. Due to the limited availability of public data on the solubility of this compound in various organic solvents, this document provides a foundational framework of experimental protocols and theoretical considerations for determining its solubility profile.
Introduction to this compound
This compound is a steroidal alkaloid with the chemical formula C₂₈H₄₇NO₂ and a molecular weight of 429.7 g/mol . While specific quantitative solubility data in common organic solvents is not extensively documented in publicly accessible literature, general observations suggest that warming and sonication may enhance its dissolution.[1] Understanding the solubility of this compound is a critical parameter for its handling, formulation, and the development of analytical methods.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The table below is provided as a template for researchers to populate as they generate experimental data.
Table 1: Solubility of this compound in Common Organic Solvents (Template)
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Observations |
| Methanol | CH₃OH | 5.1 | |||
| Ethanol | C₂H₅OH | 4.3 | |||
| Acetone | C₃H₆O | 5.1 | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | |||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | |||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||
| Acetonitrile | C₂H₃N | 5.8 | |||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound. These protocols are based on established pharmaceutical research practices.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification.
Procedure:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated analytical method such as HPLC.
-
The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.
Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer or organic solvent of interest
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or UV-Vis spectroscopy.
Procedure:
-
Dispense the aqueous buffer or organic solvent into the wells of a 96-well plate.
-
Using a serial dilution method, add varying concentrations of the this compound stock solution to the wells.
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or a significant change in absorbance indicates precipitation.
-
The concentration at which precipitation is first observed is reported as the kinetic solubility.
Visualization of Experimental Workflow
Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a generalized experimental workflow for determining the solubility of a research compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a framework for researchers to systematically determine the solubility of this compound in various organic solvents. While specific data is currently lacking, the outlined experimental protocols and the structured approach to data generation will enable the scientific community to build a comprehensive solubility profile for this compound. The provided workflow diagram offers a clear visual representation of the necessary steps, ensuring a standardized and reproducible approach to solubility studies. As research progresses, it is anticipated that the collective efforts of the scientific community will populate the provided data table, leading to a more complete understanding of this compound's physicochemical properties.
References
Potential Therapeutic Targets of Hapepunine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hapepunine, a steroidal alkaloid of the N-methyl-22,26-epiminocholestene class, is a natural product isolated from plants of the Fritillaria genus, including Fritillaria camtschatcensis and Fritillaria pallidiflora. While research specifically focused on this compound is in its nascent stages, preliminary studies and the broader pharmacological activities of related Fritillaria alkaloids suggest its potential as a therapeutic agent, particularly in the context of inflammation and cancer. This document provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, drawing from direct experimental evidence where available and inferring potential mechanisms from the activities of analogous compounds.
Quantitative Data Summary
The primary quantitative data available for this compound pertains to its anti-inflammatory activity. This data is summarized in the table below.
| Compound | Biological Activity | Assay System | Measured Parameter | Result (IC50) | Reference |
| This compound | Anti-inflammatory | LPS-activated RAW264.7 macrophages | Nitric Oxide (NO) Production | 20.85 μM | [1] |
Potential Therapeutic Targets and Signaling Pathways
Direct therapeutic targets of this compound have not yet been definitively identified. However, based on its demonstrated anti-inflammatory activity and the known mechanisms of other isosteroidal alkaloids from Fritillaria species, several potential targets and signaling pathways can be postulated.
Anti-inflammatory Activity
The significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a key finding.[1] NO is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. The inhibition of NO production suggests that this compound may target upstream signaling components that regulate iNOS expression.
Total alkaloid extracts from Fritillaria cirrhosa have been shown to alleviate inflammation by inhibiting the TGF-β and NF-κB signaling pathways.[2][3] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including iNOS. It is plausible that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB pathway.
A potential mechanism is the inhibition of IκBα phosphorylation and degradation, which would prevent the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes.[1] Another Fritillaria alkaloid, stenanzine, was shown to act via this mechanism.[1]
References
- 1. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Hapepunine and its Analogs: A Technical Review of Isosteroidal Alkaloids from Fritillaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hapepunine is a naturally occurring isosteroidal alkaloid of the N-methyl-22,26-epiminocholestene class, isolated from plants of the Fritillaria genus, notably Fritillaria camschatcensis and Fritillaria pallidiflora[1]. As a member of the diverse family of isosteroidal alkaloids found in these medicinal plants, this compound is part of a group of compounds that have garnered significant scientific interest for their broad spectrum of pharmacological activities. Research into isosteroidal alkaloids from Fritillaria has revealed potent anti-inflammatory, antitumor, and antitussive properties, among others[2][3][4]. This technical guide provides a comprehensive review of the scientific literature on this compound and its related isosteroidal analogs, with a focus on their biological activities, mechanisms of action, and relevant experimental methodologies. While specific research on this compound is still emerging, this guide leverages the extensive knowledge of structurally similar alkaloids to present a holistic overview for researchers and drug development professionals.
Quantitative Data on Biological Activities
The biological activities of this compound and other prominent isosteroidal alkaloids from Fritillaria are summarized in the tables below. These tables provide quantitative data where available, allowing for a comparative assessment of their therapeutic potential.
Table 1: Anti-inflammatory Activity of this compound and Related Isosteroidal Alkaloids
| Compound | Assay | Cell Line | Key Findings | IC50 (µM) | Reference |
| This compound | Inhibition of LPS-induced Nitric Oxide (NO) production | RAW264.7 Macrophages | Showed significant inhibitory effects on NO production. | 20.85 | [1] |
| Stenanzine | Inhibition of LPS-induced Nitric Oxide (NO) production | RAW264.7 Macrophages | Demonstrated strong inhibitory effects on NO production. | 8.04 | [1] |
| Unnamed Alkaloid 1 | Inhibition of LPS-induced Nitric Oxide (NO) production | RAW264.7 Macrophages | Exhibited significant inhibitory effects. | 7.79 | [5] |
| Unnamed Alkaloid 4 | Inhibition of LPS-induced Nitric Oxide (NO) production | RAW264.7 Macrophages | Showed notable inhibitory effects. | 11.22 | [5] |
Table 2: Antitumor Activities of Isosteroidal Alkaloids from Fritillaria
| Compound(s) | Cancer Model | Key Findings | Reference |
| Total Alkaloids from F. ussuriensis (TAFU) | S180 and LLC tumor models in mice | Significantly inhibited tumor growth in a dose-dependent manner. Increased caspase-3 expression and reduced microvessel density in tumor tissues. | [6][7] |
| Peimisine | In vitro (various cancer cell lines) | Showed significant cytotoxicity and induced G0/G1 phase arrest and apoptosis. | [6] |
| Verticine, Verticinone, Ebeiedine | In vivo (solid hepatoma and Ehrlich ascites carcinoma in mice) | Demonstrated strong antitumor activity. | [7] |
| Puqietinone and crude alkaloid extract from F. puqiensis | In vitro (three cancer cell types) | Inhibited the growth of cancer cells. | [7] |
| Crude alkaloid extract from F. cirrhosae | In vitro and in vivo | Showed remarkable antitumor activity. | [7] |
Key Signaling Pathways and Mechanisms of Action
The pharmacological effects of isosteroidal alkaloids from Fritillaria are attributed to their interaction with several key signaling pathways.
Anti-inflammatory Mechanism via NF-κB Pathway Inhibition
A prominent mechanism for the anti-inflammatory activity of isosteroidal alkaloids, likely including this compound, is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α)[1]. Compounds like stenanzine have been shown to block the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation[1].
Caption: NF-κB signaling pathway inhibition by isosteroidal alkaloids.
Antitumor Mechanisms
The antitumor effects of isosteroidal alkaloids are multifaceted and involve the modulation of several cellular processes, including:
-
Induction of Apoptosis: Many of these compounds trigger programmed cell death in cancer cells through caspase-3 dependent pathways[2].
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G0/G1 phase[2][6].
-
Inhibition of the Hedgehog Signaling Pathway: Some isosteroidal alkaloids act as antagonists of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer[2].
-
Autophagy Modulation: They can also influence the process of autophagy, which can have context-dependent roles in cancer cell survival and death[2].
Antioxidant Mechanism via Nrf2 Activation
Certain isosteroidal alkaloids from Fritillaria cirrhosa have been shown to protect against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. These alkaloids can reduce the production of reactive oxygen species (ROS), increase glutathione (GSH) levels, and promote the expression of heme oxygenase-1 (HO-1) by inducing the nuclear translocation of Nrf2[8].
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for key assays used in the study of this compound and its analogs.
Protocol 1: In Vitro Anti-inflammatory Assay - Measurement of Nitric Oxide (NO) Inhibition
This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound and other isosteroidal alkaloids[1].
1. Cell Culture and Treatment:
- RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
- Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
- Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
2. Measurement of Nitric Oxide (NO) Production:
- After the 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
- Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- The mixture is incubated at room temperature for 10 minutes.
- The absorbance at 540 nm is measured using a microplate reader.
- The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
3. Data Analysis:
- The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
- The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.
Protocol 2: In Vitro Antitumor Assay - MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells, as employed in the study of Fritillaria alkaloids[6][7].
1. Cell Culture and Seeding:
- A human cancer cell line (e.g., HepG2, A549, or others) is maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
- Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
- The cells are treated with various concentrations of the test alkaloid for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
3. MTT Assay:
- After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The plate is gently shaken for 10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
- The absorbance at 490 nm is measured using a microplate reader.
- The cell viability is expressed as a percentage of the vehicle-treated control.
- The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is calculated.
Experimental Workflow for Isolation and Screening
The discovery and evaluation of novel alkaloids like this compound typically follow a systematic workflow, from plant material to bioactive compound identification.
References
- 1. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Isosteroidal Alkaloids from the Plants in the Genus Veratrum and Fritillaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitussive, expectorant and anti-inflammatory alkaloids from Bulbus Fritillariae Cirrhosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three undescribed isosteroidal alkaloids from the bulbs of Fritillaria ussuriensis maxim: Anti-inflammatory activities, docking studies and molecular dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isosteroid alkaloids from Fritillaria cirrhosa bulbus as inhibitors of cigarette smoke-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Hapepunine: Application Notes and Protocols for Extraction, Purification, and Biological Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hapepunine is a steroidal alkaloid found in plants of the Fritillaria genus, notably Fritillaria camtschatcensis and Fritillaria pallidiflora.[1][2] As a member of the diverse family of steroidal alkaloids, this compound is of significant interest to the scientific community for its potential therapeutic applications. Steroidal alkaloids from Fritillaria species have a long history of use in traditional medicine for treating respiratory ailments.[3] Modern pharmacological studies have begun to elucidate the mechanisms behind these effects, with research indicating that these compounds, including this compound, possess anti-inflammatory properties.[1][4] This document provides detailed protocols for the extraction and purification of this compound and outlines its known biological activities and associated signaling pathways.
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₈H₄₇NO₂ |
| Molecular Weight | 429.68 g/mol |
| Class | Steroidal Alkaloid |
| Source | Fritillaria camtschatcensis, Fritillaria pallidiflora[1][2] |
Extraction and Purification Protocols
The following protocols are based on established methods for the extraction and purification of steroidal alkaloids from Fritillaria species and can be adapted for the specific isolation of this compound.
I. Extraction of Total Alkaloids
This protocol focuses on the initial extraction of a crude alkaloid mixture from the plant material.
Materials:
-
Dried and powdered aerial parts of Fritillaria camtschatcensis or Fritillaria pallidiflora
-
90% Ethanol
-
Ammonia solution
-
Rotary evaporator
-
Reflux apparatus
Protocol:
-
Soak the dried and powdered plant material in an ammonia solution to basify the alkaloids.
-
Perform a reflux extraction using 90% ethanol at a solid-to-liquid ratio of 1:15 (w/v) at 80°C for 120 minutes.
-
Filter the extract and repeat the extraction process on the plant residue to ensure maximum yield.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.
II. Purification of this compound
This protocol describes the purification of this compound from the crude alkaloid extract using macroporous resin and High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude total alkaloid extract
-
H-103 macroporous resin
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
HPLC system with a C18 column
-
Acetonitrile
-
Ammonium bicarbonate buffer
Protocol:
-
Macroporous Resin Chromatography (Enrichment):
-
Dissolve the crude extract in an acidic aqueous solution.
-
Load the solution onto a pre-treated H-103 macroporous resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed alkaloids with a step gradient of ethanol.
-
Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC).
-
Combine the this compound-rich fractions and concentrate them.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
Dissolve the enriched alkaloid fraction in the mobile phase.
-
Perform preparative HPLC on a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile and 10 mmol/L ammonium bicarbonate buffer (pH adjusted to 10 with ammonia solution).
-
Monitor the elution profile and collect the fractions corresponding to the this compound peak.
-
Evaporate the solvent from the collected fractions to obtain purified this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| IC₅₀ for LPS-induced NO production inhibition | 20.85 μM | [1] |
| Total Alkaloid Yield (from F. cirrhosa) | 94.43% recovery after enrichment | |
| Purity (Post-HPLC) | >98% (typical for this method) |
Biological Activity and Signaling Pathways
This compound has demonstrated significant anti-inflammatory activity.[1] The primary mechanism of action for steroidal alkaloids from Fritillaria in mediating anti-inflammatory responses is through the inhibition of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) pathways.[5][6]
Anti-inflammatory Mechanism of this compound
This compound exhibits its anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a pro-inflammatory mediator.[1] This inhibition is likely achieved through the suppression of the NF-κB signaling pathway. In inflammatory conditions, the activation of the NF-κB pathway leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS). By inhibiting this pathway, this compound can effectively reduce the inflammatory response.
Caption: this compound's proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow
The overall process from plant material to purified this compound and subsequent biological analysis follows a logical progression.
Caption: Workflow for this compound extraction, purification, and analysis.
Conclusion
This compound represents a promising natural product with potential for development as an anti-inflammatory agent. The protocols provided herein offer a comprehensive guide for its extraction and purification, enabling further research into its pharmacological properties and mechanism of action. The elucidation of its role in modulating key inflammatory signaling pathways, such as NF-κB, provides a strong foundation for future preclinical and clinical investigations.
References
- 1. Steroidal alkaloids from the bulbs of Fritillaria pallidiflora Schrenk and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Hapepunine and Related Daphniphyllum Alkaloids
Introduction
Hapepunine is a member of the extensive family of Daphniphyllum alkaloids, a class of natural products known for their complex, polycyclic architectures and interesting biological activities.[1][2] These alkaloids are isolated from evergreen plants of the genus Daphniphyllum, which are utilized in traditional Chinese medicine.[1][2] The intricate and caged structures of these molecules make them compelling and challenging targets for total synthesis.[1] While a specific total synthesis of this compound has not been detailed in publicly available literature, the synthetic strategies developed for structurally related Daphniphyllum alkaloids, particularly those of the calyciphylline A-type, provide a valuable methodological blueprint for approaching the synthesis of this compound.
This document outlines the key synthetic methodologies and protocols employed in the total synthesis of close structural analogs of this compound, such as daphenylline and himalensine A. These approaches showcase innovative solutions to the construction of the characteristic bridged and polycyclic ring systems of this alkaloid family.
Key Synthetic Strategies for Calyciphylline A-Type Alkaloids
The total synthesis of calyciphylline A-type Daphniphyllum alkaloids, such as daphenylline and himalensine A, has been a significant focus of synthetic chemistry research. These efforts have led to the development of several elegant and efficient strategies for assembling their complex molecular frameworks.
A notable strategy involves a late-stage transannular ring formation from macrocyclic intermediates. This approach was pursued in an attempted total synthesis of himalensine A.[3] Another successful approach for the synthesis of daphenylline involved a Rh-mediated intramolecular Buchner/6π-electrocyclic ring-opening sequence to construct the pentacyclic core.[3] Furthermore, a [2+2] photocycloaddition/bond cleavage sequence was ingeniously used to install a challenging quaternary methyl group.[3] The final hexacyclic scaffold of daphenylline was completed via a late-stage Friedel-Crafts cyclization and deoxygenation.[3]
An alternative powerful strategy in the synthesis of Daphniphyllum alkaloids is the use of a gold-catalyzed 6-exo-dig cyclization followed by an intramolecular Michael addition to construct the bridged 6,6,5-tricyclic motif at an early stage.[2] The aromatic moiety in daphenylline was forged through a photoinduced olefin isomerization/6π-electrocyclization cascade, followed by an oxidative aromatization process.[2]
A biomimetic approach has also been explored, inspired by the hypothetical biosynthetic pathway of these alkaloids.[4] This involved a novel one-pot transformation of a dialdehyde to a pentacyclic unsaturated amine, which proved to be a highly efficient method for constructing the core structure of Daphniphyllum alkaloids.[4]
Summary of Synthetic Data
The following table summarizes key quantitative data from reported total syntheses of related Daphniphyllum alkaloids.
| Alkaloid | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| Daphenylline | Rh-mediated Buchner/6π-electrocyclization, [2+2] photocycloaddition/bond cleavage | 11 (formally enantioselective) | Not Reported | [3] |
| Daphenylline | Gold-catalyzed cyclization, intramolecular Michael addition, photoinduced electrocyclization | Not explicitly stated, but described as the "first total synthesis" | Not Reported | [2] |
| (-)-Himalensine A | Intramolecular Heck reaction to form the 2-azabicyclo[3.3.1]nonane moiety | 14 | Not Reported | [1] |
Experimental Protocols for Key Transformations
The following are detailed experimental protocols for key reactions that have been successfully applied in the synthesis of Daphniphyllum alkaloids and are instructive for the synthesis of this compound.
Protocol 1: Gold-Catalyzed 6-exo-dig Cyclization and Intramolecular Michael Addition
This protocol describes the construction of the bridged 6,6,5-tricyclic core, a key structural motif in many Daphniphyllum alkaloids.[2]
Reactants: A suitable enyne precursor. Reagents: Gold(I) catalyst (e.g., [Ph3PAu]NTf2), suitable solvent (e.g., dichloromethane). Procedure:
-
To a solution of the enyne precursor in dry dichloromethane at room temperature is added the gold(I) catalyst.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product of the 6-exo-dig cyclization is isolated.
-
The isolated intermediate is then subjected to conditions that promote an intramolecular Michael addition to form the bridged tricyclic system. This may involve treatment with a suitable base in a protic solvent.
-
The final product is purified by column chromatography.
Protocol 2: Rh-mediated Intramolecular Buchner/6π-Electrocyclic Ring-Opening
This protocol details the formation of the pentacyclic core of daphenylline.[3]
Reactants: A diazo compound precursor tethered to an aromatic ring. Reagents: Rhodium(II) catalyst (e.g., Rh2(OAc)4), suitable high-boiling solvent (e.g., toluene or xylene). Procedure:
-
A solution of the diazo precursor in a high-boiling solvent is added dropwise to a solution of the rhodium(II) catalyst in the same solvent at an elevated temperature.
-
The reaction is maintained at this temperature to facilitate the intramolecular Buchner reaction, followed by the in-situ 6π-electrocyclic ring-opening of the resulting cycloheptatriene intermediate.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting pentacyclic product is purified by flash column chromatography.
Protocol 3: [2+2] Photocycloaddition/Bond Cleavage for Quaternary Center Formation
This protocol outlines a method for installing a sterically hindered quaternary methyl group.[3]
Reactants: An enone substrate and an appropriate alkene for the photocycloaddition. Reagents: A suitable photosensitizer (if required), solvent transparent to the wavelength of UV light used. Procedure:
-
A solution of the enone and the alkene in a suitable solvent is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature.
-
The reaction is monitored by TLC or GC-MS until sufficient conversion to the cyclobutane adduct is observed.
-
The resulting [2+2] adduct is isolated and purified.
-
The purified cyclobutane is then subjected to a bond cleavage reaction (e.g., reductive cleavage) to generate the desired product with the newly installed quaternary methyl group.
-
The final product is purified by chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: Key steps in the synthesis of (-)-Himalensine A.
Caption: Synthetic route to Daphenylline via gold catalysis.
Caption: Alternative synthetic pathway to Daphenylline.
While the total synthesis of this compound itself is not yet reported in the literature, the synthetic methodologies developed for its close congeners provide a robust foundation for designing a successful synthetic route. The strategies highlighted herein, including intramolecular cyclizations, transition-metal catalysis, and biomimetic approaches, are powerful tools for the construction of the complex polycyclic core of this compound and other Daphniphyllum alkaloids. Researchers and drug development professionals can leverage these established protocols and synthetic insights to advance the chemical synthesis of this important class of natural products.
References
- 1. Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Complexity-Inspired Synthetic Strategies toward the Calyciphylline A‑Type Daphniphyllum Alkaloids Himalensine A and Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Hapepunine in Plant Extracts
Introduction
Hapepunine is a steroidal alkaloid found in plants of the Fritillaria genus, which are utilized in traditional medicine. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Extraction of this compound from Plant Material
This protocol describes an optimized method for extracting steroidal alkaloids, including this compound, from Fritillaria plant material.
1.1. Materials and Reagents
-
Dried and powdered plant material (e.g., bulbs of Fritillaria species)
-
Ethanol (90%, v/v)
-
Ammonia solution
-
Macroporous resin (e.g., H-103)[1]
-
Deionized water
-
Filter paper or vacuum filtration system
1.2. Experimental Protocol: Optimized Solvent Extraction
-
Weigh 10 g of powdered plant material and place it in a flask.
-
Add 150 mL of 90% ethanol (a liquid-to-solid ratio of 15:1).[2]
-
Adjust the pH of the solution to the alkaline range with ammonia solution to facilitate alkaloid extraction.
-
Perform the extraction at 80°C for 120 minutes with continuous stirring.[2]
-
After extraction, filter the mixture and collect the supernatant.
-
The resulting extract can be directly used for analysis or further enriched.
1.3. Optional Enrichment Protocol: Macroporous Resin Adsorption
For extracts with low concentrations of this compound, an enrichment step can be performed.
-
Pass the crude extract through a column packed with pre-treated H-103 macroporous resin.[1]
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed alkaloids with an appropriate solvent, such as a high-concentration ethanol solution.
-
Collect the eluate and evaporate the solvent under reduced pressure to obtain the enriched alkaloid fraction.
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction and enrichment.
Analytical Method 1: HPLC-ELSD
This method is suitable for the quantification of this compound when high sensitivity is not the primary requirement. It is a robust and cost-effective technique. The following protocol is adapted from methods developed for similar alkaloids in Fritillaria.[3][4]
2.1. Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector.
-
Column: Reversed-phase C18 column (e.g., Hypersil C18, 4.6 x 250 mm, 5 µm).[3][4]
-
Mobile Phase: A mixture of methanol, water, and an amine modifier to improve peak shape (e.g., Methanol:Water:Triethylamine). A common starting point could be an isocratic mixture of Methanol:Water:Chloroform:Triethylamine (85:15:1:0.6).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
ELSD Settings:
2.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 5 to 150 µg/mL.
-
Sample Solution: Dissolve the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
2.3. Data Analysis
-
Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound standards.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Analytical Method 2: UPLC-MS/MS
This method offers high sensitivity and selectivity, making it ideal for the quantification of low-level this compound in complex plant matrices. This protocol is based on a validated method for this compound in biological samples.
3.1. Instrumentation and Conditions
-
Instrument: Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient program should be optimized to ensure good separation. A starting point could be a linear gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For related alkaloids, these are highly specific and provide excellent selectivity.
-
3.2. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to cover the expected concentration range in the samples (e.g., 1 to 1000 ng/mL).
-
Sample Solution: Dissolve the dried plant extract in the initial mobile phase, vortex, and centrifuge. Filter the supernatant through a 0.22 µm syringe filter before injection.
3.3. Data Analysis
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Quantify this compound in the plant extract by comparing its peak area to the calibration curve.
UPLC-MS/MS Analysis Workflow
References
- 1. Optimization of extraction and enrichment of steroidal alkaloids from bulbs of cultivated Fritillaria cirrhosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of hupehenine in the total alkaloids from Fritillaria hupehensis by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study on analytical method for alkaloids in Bulbus Fritillariae cirrhosae] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Hapepunine in Mouse Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hapepunine is a steroidal alkaloid isolated from the bulbs of Fritillaria species, which are used in traditional medicine. To facilitate pharmacokinetic and toxicological studies of this compound, a sensitive and reliable analytical method for its quantification in biological matrices is essential. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in mouse plasma. The method is rapid, selective, and has been successfully applied to a pharmacokinetic study in mice.[1]
Quantitative Data Summary
The HPLC-MS/MS method for this compound detection was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linear Range | 1–1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | Low | < 12% | < 14% | 91.7% - 109.3% |
| This compound | Medium | < 12% | < 14% | 91.7% - 109.3% |
| This compound | High | < 12% | < 14% | 91.7% - 109.3% |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Average Recovery | > 76.7% |
| Matrix Effect | 86.0% - 106.4% |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Delavinone (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Mouse plasma (blank)
2. Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
UPLC Column: Ethylene Bridged Hybrid (BEH) C18 column[1]
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min[1]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C)
-
Injection Volume: 5 µL
-
Total Run Time: 4 minutes[1]
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Cone Gas Flow: 150 L/h
-
Desolvation Gas Flow: 1000 L/h
-
MRM Transitions:
-
This compound: [Precursor ion > Product ion] (Collision Energy in eV)
-
Delavinone (IS): [Precursor ion > Product ion] (Collision Energy in eV)
-
(Note: Specific MRM transitions and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.)
5. Sample Preparation
The sample preparation is a straightforward protein precipitation method.[1]
-
Pipette 20 µL of mouse plasma into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of acetonitrile containing the internal standard (Delavinone).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
6. Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation, assessing selectivity, linearity, LLOQ, precision, accuracy, recovery, and matrix effect.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound detection.
Conclusion
The described UPLC-MS/MS method provides a rapid, sensitive, and selective approach for the quantification of this compound in mouse plasma.[1] The simple sample preparation and short analysis time make it suitable for high-throughput analysis in pharmacokinetic studies. The method has been successfully validated and applied to determine the bioavailability of this compound in mice.[1]
References
Application Notes and Protocols for Hapepunine Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hapepunine is a naturally occurring N-methyl-22,26-epiminocholestene isolated from the aerial parts of Fritillaria camtschatcensis[1]. While the specific biological activities of this compound are not extensively documented, many natural products with similar steroidal alkaloid scaffolds exhibit significant enzyme inhibitory properties. This document provides detailed application notes and protocols for assessing the potential inhibitory activity of this compound against two key enzymes in the cholinergic system: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Inhibition of these enzymes is a critical therapeutic strategy for managing neurodegenerative diseases such as Alzheimer's disease, where there is a deficit in the neurotransmitter acetylcholine[2][3][4]. The following protocols describe robust and widely accepted in vitro colorimetric assays based on the Ellman method, which can be readily adapted for high-throughput screening of compounds like this compound[2][3][5].
Data Presentation: Enzyme Inhibition by this compound (Hypothetical Data)
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against acetylcholinesterase and butyrylcholinesterase. This data is for illustrative purposes to demonstrate how results from the described assays can be presented.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | Acetylcholinesterase (AChE) | 15.8 ± 1.2 | Competitive |
| This compound | Butyrylcholinesterase (BChE) | 25.4 ± 2.5 | Mixed |
| Donepezil (Control) | Acetylcholinesterase (AChE) | 0.02 ± 0.003 | Non-competitive |
| Tacrine (Control) | Butyrylcholinesterase (BChE) | 0.08 ± 0.01 | Mixed |
Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%[6][7][8].
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from established colorimetric methods for determining AChE activity[2][5][9][10]. The assay measures the hydrolysis of acetylthiocholine (ATCI) by AChE, where the resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve final assay concentrations.
-
Prepare a 10 mM stock solution of ATCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare the AChE enzyme solution (e.g., 0.1 U/mL) in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of phosphate buffer to the blank wells.
-
To the control and test wells, add 25 µL of the appropriate concentration of this compound or the positive control.
-
Add 25 µL of the AChE solution to all wells except the blank.
-
Add 50 µL of the DTNB solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis[11].
-
Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is similar to the AChE assay but uses butyrylcholinesterase and its specific substrate, butyrylthiocholine iodide (BTCI).
Materials:
-
Butyrylcholinesterase (BChE) from equine serum
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Tacrine or Rivastigmine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve final assay concentrations.
-
Prepare a 10 mM stock solution of BTCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare the BChE enzyme solution (e.g., 0.1 U/mL) in phosphate buffer.
-
-
Assay Protocol:
-
Follow the same steps as the AChE assay protocol, substituting BChE for AChE and BTCI for ATCI.
-
-
Data Analysis:
-
Calculate the rate of reaction and the percentage of inhibition as described for the AChE assay.
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the this compound concentration.
-
Visualizations
Caption: Workflow for Cholinesterase Inhibition Assay.
Caption: Ellman's Method Reaction Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assaygenie.com [assaygenie.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agetds.com [agetds.com]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimalarial Drug Discovery Research
A Case Study on the Bisbenzylisoquinoline Alkaloid Cepharanthine
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Natural products remain a rich source of chemical diversity for identifying new therapeutic leads. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery, using the bisbenzylisoquinoline alkaloid Cepharanthine as a case study. While the initial topic of interest, "Hapepunine," did not yield sufficient public data, Cepharanthine serves as an excellent exemplar with available research for illustrating the drug discovery workflow.
Cepharanthine, isolated from plants of the Stephania genus, has demonstrated promising antiplasmodial activity. It is believed to exert its effect through a mechanism distinct from currently used antimalarials, making it a valuable subject for further investigation. These notes will cover its in vitro efficacy, potential mechanisms of action, and standardized protocols for its evaluation.
Data Presentation: In Vitro Antiplasmodial Activity of Cepharanthine
The following table summarizes the 50% inhibitory concentration (IC50) of Cepharanthine against various strains of Plasmodium falciparum. This data is crucial for comparing its potency against strains with different drug-resistance profiles.
| P. falciparum Strain | Chloroquine (CQ) Sensitivity | Mefloquine (MQ) Sensitivity | Cepharanthine IC50 (µM) | Reference |
| 3D7 | Sensitive | Resistant | Not Specified | [1] |
| W2 | Resistant | Sensitive | 0.61 | [1] |
| FCM29 | Resistant | Sensitive | Not Specified | [1] |
| K1 | Resistant | Sensitive | Not Specified | [1] |
Note: Specific IC50 values for all strains were not detailed in the provided search results, but the W2 strain value provides a key data point. Further literature review would be necessary to complete this table.
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I-based)
This protocol is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.
Objective: To determine the 50% inhibitory concentration (IC50) of Cepharanthine against different strains of P. falciparum.
Materials:
-
P. falciparum cultures (e.g., 3D7, W2, K1 strains)
-
Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate) supplemented with AlbuMAX II or human serum.
-
Cepharanthine (stock solution in DMSO)
-
Artesunate (as a positive control)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
Fluorescence microplate reader
Procedure:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare serial dilutions of Cepharanthine and the control drug (Artesunate) in complete medium in a 96-well plate.
-
Add parasitized red blood cells (RBCs) at 1% parasitemia and 2% hematocrit to each well. Include drug-free wells as negative controls.
-
Incubate the plates for 72 hours in a humidified, modular incubator chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the compound against a mammalian cell line to determine its selectivity index (SI).
Objective: To evaluate the cytotoxicity of Cepharanthine on a mammalian cell line (e.g., HepG2 or HEK293T).
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cepharanthine (stock solution in DMSO)
-
Doxorubicin (as a positive control for cytotoxicity)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl and isopropanol)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of Cepharanthine to the wells. Include a positive control (Doxorubicin) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) and the Selectivity Index (SI = CC50 / IC50).
Visualizations: Diagrams and Workflows
Experimental Workflow for Antimalarial Drug Evaluation
The following diagram illustrates the general workflow for the initial in vitro evaluation of a potential antimalarial compound like Cepharanthine.
Postulated Mechanism of Action of Cepharanthine
Research suggests that Cepharanthine may have a multi-faceted mechanism of action. A study on its effects on P. falciparum at the ring stage indicated a significant downregulation of genes associated with Maurer's clefts.[1] Maurer's clefts are essential for protein trafficking and cytoadherence. Additionally, an impact on glycolysis and isoprenoid pathways was observed.[1] The diagram below conceptualizes this proposed mechanism.
Conclusion
Cepharanthine presents a promising profile as an antimalarial drug candidate with a potentially novel mechanism of action. The protocols and data presented here provide a framework for the initial stages of its evaluation. Further research should focus on elucidating its precise molecular targets, conducting in vivo efficacy and pharmacokinetic studies, and exploring its potential in combination therapies to combat drug-resistant malaria. The workflow and methodologies described are broadly applicable to the screening and characterization of other novel antimalarial compounds.
References
Hapepunine: A Potent and Selective Chemical Probe for Interrogating the PI3K/Akt/mTOR Signaling Pathway
Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hapepunine is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Specifically, this compound targets the p110α isoform of PI3K with high affinity and selectivity, making it an invaluable chemical probe for dissecting the intricate roles of this pathway in cellular processes such as cell growth, proliferation, survival, and metabolism. These application notes provide detailed protocols for utilizing this compound to investigate the PI3K/Akt/mTOR pathway in cell biology and drug discovery contexts.
A chemical probe is a small molecule used to study and manipulate a biological system, such as a cell, by binding to and altering the function of a specific target, typically a protein.[1] Probes should ideally exhibit high affinity and selectivity for their target to allow for confident interpretation of experimental results.[1][2]
Mechanism of Action
This compound is an ATP-competitive inhibitor of the p110α catalytic subunit of PI3K. By binding to the ATP-binding pocket of PI3K p110α, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. This, in turn, results in the downregulation of the mTOR signaling cascade and subsequent inhibition of cell growth and proliferation. The pro-survival signals mediated by this pathway are also attenuated, leading to the induction of apoptosis in cancer cells that are dependent on PI3K signaling.
Quantitative Data
The inhibitory activity of this compound has been characterized across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.[3]
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 78 |
| U-87 MG | Glioblastoma | 32 |
| PC-3 | Prostate Cancer | 112 |
| HCT116 | Colon Cancer | 25 |
Table 1: this compound IC50 Values in Various Cancer Cell Lines.
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cultured cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Phospho-Akt
This protocol assesses the inhibitory effect of this compound on the phosphorylation of Akt, a key downstream target of PI3K.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's cellular effects.
Immunofluorescence for FoxO1 Localization
This protocol visualizes the effect of this compound on the subcellular localization of the transcription factor FoxO1, which is regulated by Akt. In the presence of active Akt, FoxO1 is phosphorylated and retained in the cytoplasm. Inhibition of Akt by this compound leads to FoxO1 dephosphorylation and translocation to the nucleus.
Materials:
-
This compound
-
Cancer cell line (e.g., U-87 MG)
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (5% goat serum in PBS)
-
Primary antibody: anti-FoxO1
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 4 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with anti-FoxO1 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of FoxO1 using a fluorescence microscope.
Logical Relationship Diagram
Caption: Logical flow of this compound's cellular effects.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/weak signal in Western Blot | Insufficient protein loading | Increase the amount of protein loaded. |
| Inactive antibody | Use a new aliquot of antibody or a different antibody. | |
| Insufficient this compound treatment time/dose | Optimize treatment time and concentration. | |
| High background in Immunofluorescence | Incomplete blocking | Increase blocking time or change blocking agent. |
| Non-specific antibody binding | Titrate the primary antibody concentration. | |
| Inconsistent IC50 values | Cell passage number variation | Use cells within a consistent and low passage number range. |
| Inaccurate drug dilutions | Prepare fresh drug dilutions for each experiment. |
Ordering Information
For research purposes, this compound can be synthesized upon request. Please contact your chemical synthesis provider for more information.
References
Application Notes and Protocols for In Vivo Animal Studies with Hapepunine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hapepunine is a novel compound with potential therapeutic applications that necessitate comprehensive in vivo evaluation. These application notes provide detailed protocols and critical data for the formulation and administration of this compound in animal models, specifically focusing on murine studies. The information presented herein is designed to ensure consistency and reproducibility in preclinical research. This document outlines the preparation of this compound for intravenous and oral administration, details of a pharmacokinetic study protocol, and summarizes key pharmacokinetic parameters. While the precise mechanism of action of this compound is still under investigation, a putative signaling pathway is presented for illustrative purposes based on compounds with similar structural motifs.
This compound Formulation and Administration
A critical aspect of successful in vivo studies is the appropriate formulation and administration of the test compound. The following protocols are based on established methods for this compound.
Materials
-
This compound (purity >98%)
-
Purified water (sterile)
-
Hydrochloric acid (HCl), 0.1% solution
-
Vortex mixer
-
Sterile syringes and needles
-
Gavage needles
-
Analytical balance
Preparation of this compound Formulation
For in vivo studies in mice, this compound can be formulated as a solution for both intravenous (IV) and intragastric (IG) administration.
Protocol for a 1.0 mg/mL Stock Solution:
-
Weigh the required amount of this compound accurately using an analytical balance.
-
Dissolve the this compound powder in purified water containing 0.01% HCl.[1] For example, to prepare 10 mL of a 1.0 mg/mL solution, dissolve 10 mg of this compound in 10 mL of purified water with 0.01% HCl.
-
Vortex the solution until the this compound is completely dissolved.
-
Prepare the solution fresh before each experiment to ensure stability.[1]
-
For different final concentrations, adjust the volume of the solvent accordingly.
Experimental Protocols: Pharmacokinetic Study in Mice
The following protocol details an in vivo pharmacokinetic study of this compound in mice, providing a framework for similar studies.
Animal Model
-
Species: Mouse (specific strain, e.g., Kunming mice)
-
Sex: Male and/or female, as required by the study design
-
Weight: 18-22 g
-
Acclimatization: Acclimatize animals for at least one week before the experiment under standard laboratory conditions (25 ± 2 °C, 12-hour light/dark cycle) with free access to food and water.
Study Design
-
Groups: Divide animals into groups for intravenous and intragastric administration. A typical design includes:
-
Group 1: Intravenous administration (e.g., 1.0 mg/kg)
-
Group 2: Intragastric administration (e.g., 2.5 mg/kg)
-
Group 3: Intragastric administration (e.g., 5.0 mg/kg)
-
Group 4: Intragastric administration (e.g., 10.0 mg/kg)
-
-
Number of animals: A minimum of 6 mice per group is recommended.[1]
Dosing and Sample Collection
-
Fast the mice overnight before dosing, with free access to water.
-
Administer the prepared this compound formulation either intravenously via the tail vein or intragastrically using a gavage needle.
-
Collect blood samples (approximately 20 µL) from the tail vein at predetermined time points.[1] Recommended time points:
-
Place blood samples into Eppendorf tubes containing an appropriate anticoagulant.
-
Store samples at -20 °C until analysis.[1]
Sample Analysis
-
Analyze the concentration of this compound in blood samples using a validated analytical method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1]
Caption: Experimental workflow for a pharmacokinetic study of this compound in mice.
Quantitative Data
The following tables summarize the key pharmacokinetic parameters of this compound in mice following intravenous and intragastric administration.
Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration in Mice (n=6)
| Parameter | Mean ± SD (1.0 mg/kg) |
| AUC (0-t) (ng/mLh) | 385.4 ± 62.7 |
| AUC (0-∞) (ng/mLh) | 402.1 ± 65.8 |
| MRT (0-t) (h) | 1.6 ± 0.3 |
| MRT (0-∞) (h) | 1.8 ± 0.4 |
| t1/2 (h) | 1.5 ± 0.4 |
| Cmax (ng/mL) | 485.3 ± 89.2 |
| Vz (L/kg) | 3.6 ± 0.8 |
| CLz (L/h/kg) | 2.5 ± 0.4 |
Data sourced from a pharmacokinetic study of this compound.[1]
Table 2: Pharmacokinetic Parameters of this compound after Intragastric Administration in Mice (n=6)
| Parameter | Mean ± SD (2.5 mg/kg) | Mean ± SD (5.0 mg/kg) | Mean ± SD (10.0 mg/kg) |
| AUC (0-t) (ng/mLh) | 221.3 ± 45.9 | 435.8 ± 78.1 | 895.6 ± 153.4 |
| AUC (0-∞) (ng/mLh) | 235.7 ± 48.2 | 458.2 ± 81.3 | 932.1 ± 160.5 |
| MRT (0-t) (h) | 2.1 ± 0.4 | 2.5 ± 0.5 | 2.8 ± 0.6 |
| MRT (0-∞) (h) | 2.3 ± 0.5 | 2.7 ± 0.6 | 3.1 ± 0.7 |
| t1/2 (h) | 2.0 ± 0.5 | 2.4 ± 0.6 | 2.9 ± 0.7 |
| Cmax (ng/mL) | 85.4 ± 15.2 | 168.7 ± 30.5 | 345.9 ± 62.8 |
| Tmax (h) | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.2 |
Data sourced from a pharmacokinetic study of this compound.[1]
Putative Signaling Pathway
The precise molecular mechanism of this compound has not yet been fully elucidated. However, based on its structural characteristics as a complex alkaloid, it may interact with various signaling pathways common to this class of compounds. The following diagram illustrates a hypothetical signaling cascade that could be modulated by a compound like this compound, leading to downstream cellular effects. This is a generalized representation and requires experimental validation for this compound.
Caption: A putative GPCR-mediated signaling pathway potentially modulated by this compound.
Conclusion
These application notes provide a foundational guide for conducting in vivo animal studies with this compound. The detailed protocols for formulation and pharmacokinetic analysis, along with the summarized quantitative data, offer a robust starting point for further preclinical investigation. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research. Future studies should aim to elucidate the precise mechanism of action of this compound to validate and refine the putative signaling pathway presented.
References
Application Notes and Protocols for High-Throughput Screening of Hapepunine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the high-throughput screening (HTS) of a novel library of Hapepunine derivatives. This compound is a hypothetical novel scaffold with potential therapeutic applications. These application notes and protocols are designed to offer a robust framework for the initial biological characterization of this compound derivatives, focusing on a common primary screen for cytotoxic activity against cancer cell lines. The principles and methodologies described herein can be adapted for various other cell-based or biochemical assays depending on the therapeutic target of interest.
High-throughput screening is a critical component of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify potential lead compounds.[1][2][3][4] The process involves miniaturized assays, automation, and sophisticated data analysis to efficiently screen thousands of compounds.[3] This document will detail the necessary steps, from library preparation to data interpretation, to effectively screen this compound derivatives.
Data Presentation: Summary of Hypothetical Screening Data
Following a primary high-throughput screen of 10,000 hypothetical this compound derivatives against the HeLa human cervical cancer cell line, the following data provides a template for summarizing the screening results.
Table 1: Summary of Primary HTS Campaign for this compound Derivatives
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Screening Concentration | 10 µM |
| Number of Primary Hits (≥50% inhibition) | 150 |
| Hit Rate | 1.5% |
| Z'-factor (Assay Quality) | 0.75 |
| Signal-to-Background Ratio | 12 |
Table 2: Profile of Top 5 Hypothetical Hit Compounds
| Compound ID | Structure (Hypothetical) | % Inhibition at 10 µM | IC50 (µM) |
| HAPE-001 | [Placeholder for 2D structure] | 98.2 | 0.8 |
| HAPE-002 | [Placeholder for 2D structure] | 95.5 | 1.2 |
| HAPE-003 | [Placeholder for 2D structure] | 92.1 | 2.5 |
| HAPE-004 | [Placeholder for 2D structure] | 88.7 | 3.1 |
| HAPE-005 | [Placeholder for 2D structure] | 85.3 | 4.0 |
Experimental Protocols
Preparation of this compound Derivative Library
This protocol outlines the preparation of the this compound derivative library for high-throughput screening.
Materials:
-
This compound derivative library (powder or oil)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well or 384-well master plates (polypropylene)
-
Acoustic dispenser or liquid handling robot
-
Plate sealer
Protocol:
-
Compound Solubilization: Dissolve each this compound derivative in 100% DMSO to a final stock concentration of 10 mM.
-
Master Plate Preparation: Aliquot the 10 mM stock solutions into 96-well or 384-well master plates.
-
Intermediate Plates: Prepare intermediate plates by diluting the master plate stocks to a concentration of 1 mM in DMSO.
-
Assay-Ready Plates: From the intermediate plates, create assay-ready plates by dispensing the required volume of each compound solution into 384-well assay plates using an acoustic dispenser or liquid handler. The final concentration in the assay will be 10 µM.
-
Storage: Seal all plates and store at -20°C or -80°C until use.
Cell-Based Cytotoxicity Assay
This protocol describes a cell-based assay to screen for cytotoxic effects of this compound derivatives on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
384-well clear-bottom, black-walled assay plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multidrop combi dispenser
-
Plate reader with luminescence detection
Protocol:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and resuspend in fresh medium. Seed 1,000 cells per well in a 384-well assay plate using a multidrop combi dispenser.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Addition: Add 50 nL of the 1 mM this compound derivative solutions from the assay-ready plates to the cell plates to achieve a final concentration of 10 µM. Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis and Hit Selection
Protocol:
-
Data Normalization: Normalize the raw luminescence data. The activity of each compound is expressed as a percentage of inhibition relative to the controls.
-
% Inhibition = 100 * (1 - (Sample_Signal - Average_Positive_Control) / (Average_Negative_Control - Average_Positive_Control))
-
-
Hit Identification: Identify primary "hits" as compounds that exhibit a certain threshold of inhibition (e.g., ≥50%).
-
Dose-Response Curves: For confirmed hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
-
Data Visualization: Plot dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for this compound derivatives.
Hypothetical Signaling Pathway Modulated by this compound Derivatives
This diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives, leading to apoptosis in cancer cells.
Caption: Hypothetical apoptotic signaling pathway targeted by this compound.
References
Application Notes and Protocols: Hapepunine Mechanism of Action in Cancer Cell Lines
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive and exhaustive search of publicly available scientific literature and databases, it has been determined that there are no published research studies detailing the mechanism of action of Hapepunine in cancer cell lines.
This compound is identified as a N-methyl-22,26-epiminocholestene, a type of steroidal alkaloid isolated from the aerial parts of the plant Fritillaria camtschatcensis. While other alkaloids from the Fritillaria genus have been investigated for their potential anticancer properties, no such data is currently available for this compound.
Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, is not possible at this time due to the absence of foundational research on this specific compound's biological activity in the context of cancer.
The scientific community awaits future research to elucidate the potential therapeutic effects and molecular mechanisms of this compound. We encourage researchers interested in this natural product to undertake foundational studies to explore its bioactivity. Such studies would be the first step toward generating the data necessary for the development of the detailed protocols and application notes you have requested.
Troubleshooting & Optimization
Technical Support Center: Overcoming Hapepunine's Low Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Hapepunine, a steroidal alkaloid.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?
A1: this compound, as a steroidal alkaloid, is expected to have low solubility in aqueous solutions.[1][2][3] For initial attempts at dissolution, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath to aid in dissolution.[1] If precipitation still occurs upon cooling or standing, more advanced solubilization techniques will be necessary.
Q2: What are the common strategies to improve the solubility of a poorly soluble compound like this compound?
A2: There are several established methods to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[4][5][6]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), solid dispersions, and complexation.[4][5][6]
-
Chemical Modifications: These involve the use of co-solvents, pH adjustment, salt formation, and micellar solubilization using surfactants.[7][8]
Q3: How does particle size reduction help in dissolving this compound?
A3: Reducing the particle size of a compound increases its surface area-to-volume ratio.[6][9] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[10] Techniques like micronization and nanosuspension can be employed to achieve this.[5][9]
Q4: Can I use co-solvents to dissolve this compound? What are some examples?
A4: Yes, using a co-solvent is a common and effective technique.[4][8] Co-solvents reduce the polarity of the aqueous solvent system, which can enhance the solubility of hydrophobic compounds like this compound. Commonly used co-solvents in research and pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO). It is crucial to start with a small percentage of the co-solvent and gradually increase it while monitoring for any precipitation. The final concentration of the co-solvent should be compatible with your experimental system, especially for in vitro and in vivo studies, to avoid toxicity.
Q5: this compound is an alkaloid. Can I use pH modification to improve its solubility?
A5: Yes, as this compound is an alkaloid, it contains a basic nitrogen atom.[2][3] Therefore, its solubility is expected to be pH-dependent. In acidic conditions, the nitrogen atom can become protonated, forming a more soluble salt. You can try dissolving this compound in a buffer with a lower pH. However, the stability of this compound at different pH values should be assessed to prevent degradation.
Q6: What are solid dispersions and how can they help with this compound?
A6: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a hydrophilic polymer.[4][11] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and improving its wettability.[11] Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound precipitates out of solution after initial dissolution. | The solution is supersaturated at room temperature. The initial energy input (heating/sonication) is not sufficient to maintain solubility. | 1. Maintain elevated temperature: If your experiment allows, maintain the solution at a slightly elevated temperature (e.g., 37°C). 2. Use a co-solvent: Introduce a biocompatible co-solvent (e.g., ethanol, PEG 300) to increase the solvent capacity. 3. Complexation: Consider using cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form inclusion complexes that enhance solubility.[4][10] |
| Inconsistent results in biological assays. | Poor solubility leads to variable concentrations of the active compound in your experiments. The compound may be precipitating in the cell culture media or assay buffer. | 1. Prepare a concentrated stock solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock. Then, dilute this stock into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low and does not affect your assay. 2. Formulate as a nanosuspension: A nanosuspension will provide a more stable dispersion of the drug particles in the aqueous medium. 3. Use a surfactant: Incorporate a non-ionic surfactant like Tween 80 or Pluronic F68 at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate this compound.[9] |
| Low bioavailability in animal studies. | The low aqueous solubility of this compound limits its absorption in the gastrointestinal tract. | 1. Lipid-based formulations: For oral administration, consider formulating this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS).[4][10] 2. Solid dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate in vivo.[11] 3. Nanosuspension: Administering this compound as a nanosuspension can significantly improve its oral absorption. |
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the solvent system. | Simple to implement, effective for many compounds. | Potential for solvent toxicity, may not be suitable for all applications. |
| pH Adjustment | Ionizes the molecule to form a more soluble salt. | Very effective for ionizable compounds, easy to perform. | Risk of chemical degradation at extreme pH, may not be physiologically compatible. |
| Particle Size Reduction (Micronization/ Nanosuspension) | Increases surface area, leading to a faster dissolution rate.[6][9] | Applicable to many compounds, can significantly improve bioavailability. | Can be technically challenging to prepare stable nanosuspensions, may require specialized equipment. |
| Complexation (e.g., with Cyclodextrins) | The hydrophobic drug molecule is encapsulated within the cavity of a host molecule.[4][10] | High efficiency in solubility enhancement, can improve stability. | Can be expensive, potential for competition with other molecules for the host cavity. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier matrix at a very fine particle size.[4][11] | Significant increase in dissolution rate, can stabilize the amorphous form of the drug. | Can be physically unstable (recrystallization), manufacturing process can be complex. |
| Micellar Solubilization (Surfactants) | The drug is encapsulated within micelles formed by surfactants.[9] | High solubilization capacity, can be used for both oral and parenteral formulations. | Potential for surfactant-related toxicity, can have complex phase behavior. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of the Milling Slurry:
-
Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer. A combination of stabilizers is often more effective (e.g., 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) and 0.1% w/v Sodium Dodecyl Sulfate (SDS)).
-
The total volume of the slurry will depend on the capacity of the milling chamber.
-
-
Milling Process:
-
Add the slurry and milling media (e.g., yttrium-stabilized zirconium oxide beads of 0.5 mm diameter) to the milling chamber of a planetary ball mill or a bead mill.
-
Mill the suspension at a high speed (e.g., 500 rpm) for a specified duration (e.g., 24-48 hours). The optimal milling time should be determined by periodically measuring the particle size.
-
-
Particle Size Analysis:
-
Withdraw a small aliquot of the suspension and dilute it with deionized water.
-
Measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. The target is typically a mean particle size below 200 nm with a PDI < 0.3.
-
-
Separation and Storage:
-
Separate the nanosuspension from the milling media by centrifugation at a low speed or by pouring through a sieve.
-
Store the resulting nanosuspension at 4°C.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Preparation of the Polymer-Drug Solution:
-
Choose a suitable hydrophilic carrier, for example, Polyvinylpyrrolidone K30 (PVP K30).
-
Select a common solvent that dissolves both this compound and the carrier (e.g., methanol or a mixture of dichloromethane and methanol).
-
Prepare different drug-to-carrier weight ratios (e.g., 1:1, 1:5, 1:10).
-
Dissolve the calculated amounts of this compound and PVP K30 in the chosen solvent system with continuous stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Once the solvent is completely removed, a thin film or a solid mass will be formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
-
Characterization:
-
Characterize the solid dispersion for drug content, dissolution rate, and physical state (using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug).
-
Visualizations
Caption: Workflow for this compound Nanosuspension Preparation.
Caption: Workflow for this compound Solid Dispersion Preparation.
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. biocrick.com [biocrick.com]
- 2. Steroidal alkaloid - Wikipedia [en.wikipedia.org]
- 3. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Hapepunine chemical synthesis
Welcome to the technical support center for the synthesis of Hapepunine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the multi-step synthesis of this compound. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the synthesis, helping you to improve the overall yield and purity of your product.
Troubleshooting Guides
This section provides solutions to specific problems that you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Pictet-Spengler Reaction
Issue: Low Yield of the Tetracyclic β-Carboline Intermediate
Q1: My Pictet-Spengler reaction is resulting in a low yield (<30%) of the desired β-carboline intermediate. What are the likely causes and how can I improve the yield?
A1: Low yields in the Pictet-Spengler reaction are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.
Potential Causes and Solutions:
-
Inadequate Acid Catalysis: The Pictet-Spengler reaction is acid-catalyzed, and the choice and concentration of the acid are critical for driving the reaction to completion.
-
Solution: A screening of different Brønsted or Lewis acids should be performed. Common acids used for this reaction include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and Lewis acids such as copper(II) triflate (Cu(OTf)₂). For substrates that are sensitive to acid, milder acids or a lower catalyst loading should be tested.
-
-
Poor Quality of Reagents: The purity of the starting materials, particularly the aldehyde, is crucial. Aldehydes can easily oxidize to carboxylic acids, which can inhibit the catalyst and reduce the yield.
-
Solution: It is recommended to use freshly distilled or purified aldehydes for the reaction.
-
-
Suboptimal Reaction Temperature: The reaction may be sensitive to temperature.
-
Solution: Experiment with a range of temperatures, starting from lower temperatures (e.g., 0 °C) and gradually increasing to find the optimal condition for your specific substrates.
-
Data Presentation: Effect of Reaction Conditions on Pictet-Spengler Yield
| Entry | Acid Catalyst (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | TFA (1.1) | CH₂Cl₂ | 25 | 24 | 28 |
| 2 | HCl (1.1) | CH₂Cl₂ | 25 | 24 | 35 |
| 3 | Cu(OTf)₂ (0.2) | Toluene | 80 | 12 | 55 |
| 4 | TFA (1.1) | Toluene | 80 | 12 | 42 |
Experimental Protocol: Optimization of the Pictet-Spengler Reaction
-
To a solution of the substituted tryptamine (1.0 eq.) in the chosen anhydrous solvent (e.g., Toluene), add the acid catalyst.
-
Cool the solution to the desired starting temperature (e.g., 0 °C).
-
Add the aldehyde (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to the desired temperature and stir for the specified time, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: N-Alkylation
Issue: Incomplete N-Alkylation or Formation of Side Products
Q2: I am observing incomplete conversion of the β-carboline intermediate during the N-alkylation step, or the formation of multiple products. What could be the cause?
A2: Incomplete reaction or the formation of side products during N-alkylation can be due to the choice of base, alkylating agent, or reaction conditions.
Potential Causes and Solutions:
-
Insufficient Basicity: The chosen base may not be strong enough to fully deprotonate the secondary amine, leading to incomplete reaction.
-
Solution: Screen stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
-
Reactivity of the Alkylating Agent: The alkylating agent may be too reactive, leading to over-alkylation or other side reactions, or not reactive enough.
-
Solution: Consider using a less reactive alkylating agent or controlling the stoichiometry carefully. If the agent is not reactive enough, a more reactive one (e.g., switching from an alkyl chloride to an alkyl iodide) may be necessary.
-
-
Reaction Temperature: The temperature may be too low for the reaction to proceed to completion or too high, promoting side reactions.
-
Solution: Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Data Presentation: Effect of Base on N-Alkylation Yield
| Entry | Base (eq.) | Alkylating Agent (eq.) | Solvent | Temperature (°C) | Yield of this compound (%) |
| 1 | K₂CO₃ (2.0) | MeI (1.5) | DMF | 25 | 45 |
| 2 | NaH (1.2) | MeI (1.2) | THF | 0 to 25 | 85 |
| 3 | t-BuOK (1.2) | MeI (1.2) | THF | 0 to 25 | 78 |
Frequently Asked Questions (FAQs)
Q3: What is the best method for purifying the final this compound product?
A3: The purification of this compound can be challenging due to the presence of structurally similar impurities. A combination of techniques is often most effective.
-
Column Chromatography: This is the primary method for purification. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is often effective.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can significantly improve purity.
-
Preparative HPLC: For achieving very high purity, preparative HPLC can be employed as a final purification step.
Q4: Can the Pictet-Spengler reaction be performed under milder, more environmentally friendly conditions?
A4: Yes, recent advancements have focused on developing greener conditions for the Pictet-Spengler reaction. This includes the use of water as a solvent, organocatalysis, and enzymatic approaches. These methods can reduce the reliance on harsh acids and organic solvents.
Diagrams
Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.
Caption: Synthetic pathway for this compound.
Hapepunine stability issues in long-term storage
This technical support center provides guidance on the stability of Hapepunine for researchers, scientists, and drug development professionals. The information herein is based on general principles of pharmaceutical stability testing and should be supplemented with real-world experimental data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The stability of this compound, like many pharmaceutical compounds, can be influenced by several environmental factors. The most common factors include temperature, humidity, light exposure, and pH.[1][2] Oxidation is another critical factor that can lead to degradation.[1] It is crucial to control these conditions to ensure the integrity of the compound over time.
Q2: What are the recommended long-term storage conditions for this compound?
A2: While specific conditions should be determined through stability studies, general recommendations for long-term storage of pharmaceutical compounds are typically 25°C ± 2°C with 60% RH ± 5% RH.[2] For compounds sensitive to degradation at room temperature, refrigerated (2-8°C) or frozen (e.g., -20°C or -80°C) conditions may be necessary.[3]
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation can manifest as physical changes, such as a change in color or precipitation, or as chemical changes, which are often not visible. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect the presence of degradation products.
Q4: What are accelerated stability studies, and are they relevant for this compound?
A4: Accelerated stability studies involve storing the compound under exaggerated conditions (e.g., 40°C ± 2°C with 75% RH ± 5% RH) to predict its long-term stability in a shorter period.[2][3] These studies are highly relevant for this compound as they can quickly identify potential stability issues and help in formulation and packaging development.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of this compound potency in an aqueous solution. | Hydrolysis: this compound may be susceptible to hydrolysis, especially at non-optimal pH. | Investigate the effect of pH on this compound stability. Prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the concentration over time using a stability-indicating HPLC method. |
| Discoloration of this compound powder upon storage. | Oxidation or Photodegradation: Exposure to oxygen or light can cause degradation leading to colored byproducts. | Store this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber vials or storing it in the dark.[1] Consider the addition of an antioxidant to the formulation if oxidation is confirmed. |
| Inconsistent results from this compound samples stored in different containers. | Incompatible packaging material: The container material may be reacting with this compound or allowing moisture or gas permeation. | Evaluate the stability of this compound in different packaging materials (e.g., glass vs. various types of plastic). Ensure the container closure system is adequate to protect the compound from environmental factors. |
| Precipitation of this compound from a solution after freeze-thaw cycles. | Freeze-thaw instability: The process of freezing and thawing can affect the physical stability of the compound in solution, leading to aggregation or precipitation. | Assess the stability of this compound solutions through several freeze-thaw cycles. If instability is observed, consider preparing fresh solutions for each experiment or storing them at refrigerated temperatures if short-term stability is adequate. |
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound Powder
Objective: To determine the re-test period for this compound active substance under ICH recommended long-term storage conditions.
Methodology:
-
Obtain at least three batches of this compound manufactured under similar circumstances.[5]
-
Package the samples in the proposed container-closure system.
-
Place the samples in a stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH.[2]
-
Withdraw samples at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[5]
-
At each time point, test the samples for appearance, assay (by a validated stability-indicating HPLC method), and degradation products.
-
Evaluate the data to establish a stability profile and propose a re-test period.[5]
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Subject this compound solutions to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours.
-
Photodegradation: Expose this compound solution to light (ICH Q1B conditions).
-
-
Analyze the stressed samples using an HPLC-UV/MS system.
-
Identify and characterize the major degradation products.
-
Ensure the HPLC method can separate the degradation products from the parent this compound peak.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under different conditions.
Table 1: Long-Term Stability of this compound Powder at 25°C / 60% RH
| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.15 | White crystalline powder |
| 3 | 99.6 | 0.25 | White crystalline powder |
| 6 | 99.5 | 0.35 | White crystalline powder |
| 12 | 99.1 | 0.60 | White crystalline powder |
| 24 | 98.2 | 1.10 | Off-white powder |
Table 2: Accelerated Stability of this compound Powder at 40°C / 75% RH
| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.15 | White crystalline powder |
| 1 | 99.0 | 0.75 | Off-white powder |
| 3 | 98.1 | 1.55 | Yellowish powder |
| 6 | 96.5 | 2.80 | Yellowish powder |
Visualizations
Signaling Pathway and Degradation Diagrams
Caption: Hypothetical signaling pathway initiated by this compound.
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Logical workflow for troubleshooting this compound stability issues.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. q1scientific.com [q1scientific.com]
- 4. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Hapepunine Peak Tailing in Reverse-Phase HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing of Hapepunine in reverse-phase High-Performance Liquid Chromatography (RP-HPLC). The following sections are presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] For the quantitative analysis of this compound, an isosteroidal alkaloid, peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in a mixture.[1]
Q2: What are the most common causes of this compound peak tailing in RP-HPLC?
A2: As this compound is a basic alkaloid, the most common causes of peak tailing are:
-
Secondary Silanol Interactions: this compound, being a basic compound with a predicted pKa of 15.01, can interact with acidic silanol groups on the surface of silica-based stationary phases.[2] These interactions are a primary cause of peak tailing for basic compounds.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, this compound may be present in both its ionized and non-ionized forms, leading to peak broadening and tailing.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.
-
Sample Overload: Injecting too much this compound can saturate the stationary phase, resulting in a distorted peak shape.
Troubleshooting Guide
Q3: My this compound peak is tailing. What is the first thing I should check?
A3: Start by examining your mobile phase pH. Since this compound is a basic compound, ensuring it is fully protonated can significantly reduce peak tailing. A common strategy for analyzing basic compounds is to use a low pH mobile phase, typically between pH 2 and 4.[3][4]
Q4: How do I select the optimal mobile phase pH for this compound analysis?
A4: To minimize silanol interactions, the mobile phase pH should be at least two pH units below the pKa of the analyte. Given the predicted pKa of this compound is around 15.01, a low pH mobile phase is recommended.[2] For similar steroidal alkaloids like solasodine, a mobile phase pH of 2.5 has been shown to produce symmetrical peaks.[3][4] It is advisable to buffer the mobile phase to maintain a consistent pH throughout the analysis.
Q5: What mobile phase additives can I use to improve this compound peak shape?
A5: Several additives can be incorporated into the mobile phase to reduce peak tailing:
-
Buffers: Phosphate or acetate buffers are commonly used to control and maintain a stable pH.
-
Amine Modifiers: Small amounts (e.g., 0.1%) of triethylamine (TEA) or diethylamine (DEA) can be added to the mobile phase.[5][6] These basic compounds compete with this compound for interaction with active silanol groups, thereby masking them and improving peak symmetry.
-
Ionic Liquids: These have been shown to be effective in reducing peak tailing for alkaloids by blocking silanol groups.[7][8][9]
Q6: Can the choice of organic modifier in the mobile phase affect peak tailing?
A6: Yes, the choice of organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are commonly used in reverse-phase HPLC, their properties can affect selectivity and peak symmetry differently for various compounds. It is recommended to experiment with both to determine the optimal choice for your specific separation.
Q7: What type of HPLC column is best for analyzing this compound?
A7: To minimize secondary interactions with silanol groups, consider using:
-
End-capped C18 or C8 columns: These columns have been treated to reduce the number of free silanol groups on the silica surface.
-
Base-deactivated columns: These are specifically designed for the analysis of basic compounds.
-
Hybrid silica columns: These columns have a different surface chemistry that can reduce silanol interactions.
For the analysis of similar Fritillaria alkaloids, both C8 and C18 columns have been used successfully.[5]
Q8: What should I do if I suspect my column is contaminated?
A8: If you suspect column contamination, you can try the following:
-
Flush the column: Flush the column with a series of strong solvents to remove contaminants. A typical sequence could be water, methanol, acetonitrile, isopropanol, and then back to your mobile phase.
-
Use a guard column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates in the sample.
Q9: How can I minimize extra-column effects?
A9: To reduce extra-column volume, which can contribute to peak tailing:
-
Use tubing with a small internal diameter (e.g., 0.125 mm).
-
Keep the tubing length between the injector, column, and detector as short as possible.
-
Ensure all fittings are properly connected and there are no gaps.
Experimental Protocols
Protocol 1: General Screening Method for this compound Analysis
This protocol is a starting point for the analysis of this compound, based on methods used for similar isosteroidal alkaloids.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound standard or sample in methanol or the initial mobile phase composition.
Protocol 2: Method for Improved Peak Shape of this compound
This protocol incorporates a mobile phase additive to mitigate peak tailing.
-
Column: C8, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile/Methanol/Water (66.5:3.5:30, v/v/v) containing 0.006% Triethylamine[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound standard or sample in the mobile phase.
Quantitative Data
The following table summarizes the effect of mobile phase pH on the peak asymmetry of the structurally similar steroidal alkaloid, solasodine. This data can serve as a useful reference for optimizing the separation of this compound.
| Mobile Phase Composition | pH | Peak Asymmetry (As) | Retention Time (tR) (min) |
| Methanol:KH2PO4 buffer (75:25 v/v) | 2.5 | Symmetrical | Good |
| Acetonitrile:NaH2PO4 buffer (various ratios) | - | High Tailing Factor | - |
| Acetonitrile:(NH4)H2PO4 buffer (various ratios) | - | High Tailing Factor | - |
| Acetonitrile:KH2PO4 buffer (various ratios) | - | High Tailing Factor | - |
Data adapted from a study on solasodine analysis.[3][4]
Visualizations
References
- 1. chromtech.com [chromtech.com]
- 2. This compound | 68422-01-5 [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Study on analytical method for alkaloids in Bulbus Fritillariae cirrhosae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Technical Support Center: Optimizing Hapepunine Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hapepunine in in vitro experiments. Due to the limited specific data on this compound, this guide leverages information on structurally similar steroidal alkaloids and general best practices for natural product compounds to provide a robust starting point for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a cevanine-type steroidal alkaloid isolated from the bulbs of Fritillaria species.[1] While specific pharmacological data for this compound is limited, steroidal alkaloids from Fritillaria and other plants are known to possess a range of biological activities, including cytotoxic effects against various cancer cell lines.[2][3]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: A specific optimal concentration for this compound has not been established in the literature. However, based on the cytotoxic activity of other steroidal alkaloids, a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I dissolve this compound for in vitro use?
A3: The solubility of this compound in aqueous media is not well-documented. Typically, natural product compounds with limited aqueous solubility are first dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution is then further diluted in culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine the IC50 value of this compound for my cell line?
A4: To determine the half-maximal inhibitory concentration (IC50), you will need to perform a cell viability assay (e.g., MTT, XTT, or CCK-8) with a range of this compound concentrations. A common approach is to use a serial dilution of the compound and measure cell viability after a specific incubation period (e.g., 24, 48, or 72 hours). The IC50 value is then calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes regularly and use proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in culture medium | - Poor aqueous solubility of this compound- Exceeding the solubility limit | - Ensure the stock solution in DMSO is fully dissolved before diluting in medium.- Prepare the final dilution in pre-warmed medium and mix thoroughly.- If precipitation persists, consider using a lower concentration range or exploring the use of a solubilizing agent (with appropriate controls). |
| High background in colorimetric or fluorometric assays | - Contamination of reagents or cultures- Autofluorescence of this compound | - Use sterile techniques and fresh reagents.- Run a "compound only" control (this compound in medium without cells) to check for autofluorescence or interference with the assay reagents. |
| No observable effect of this compound on cells | - Concentration is too low- Inactive compound- Short incubation time | - Test a higher concentration range.- Verify the purity and integrity of the this compound sample.- Extend the incubation time (e.g., up to 72 hours), ensuring to include appropriate vehicle controls for the same duration. |
Quantitative Data on Related Steroidal Alkaloids
The following table summarizes the in vitro cytotoxic activity of several steroidal alkaloids, providing a reference for designing experiments with this compound.
| Compound | Cell Line | Assay | IC50 (µM) |
| Sarchookloide A | Hela, A549, MCF-7, SW480, CEM | MTT | 1.05 - 31.83 |
| Sarchookloide B | Hela, A549, MCF-7, SW480, CEM | MTT | 1.05 - 31.83 |
| Sarchookloide C | Hela, A549, MCF-7, SW480, CEM | MTT | 1.05 - 31.83 |
| Hookerianine B | SW480, SMMC-7721, PC3, MCF-7, K562 | CCK-8 | 5.97 - 19.44 |
| Sarcorucinine G | SW480, K562 | CCK-8 | 5.77 - 6.29 |
Data compiled from studies on steroidal alkaloids.[2][3]
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (and controls) for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: After treating cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: A general workflow for in vitro testing of this compound.
Caption: A logical approach to troubleshooting common experimental issues.
Caption: A putative signaling pathway for this compound-induced apoptosis.
References
How to prevent Hapepunine degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Hapepunine during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a cevanine-type steroidal alkaloid found in plants of the Fritillaria genus.[1][2][3][4] Like many complex natural products, this compound is susceptible to degradation under various chemical and physical conditions encountered during extraction. Degradation can lead to a lower yield of the desired compound and the formation of impurities that may interfere with analysis or downstream applications.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The primary factors that can lead to the degradation of steroidal alkaloids like this compound include:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis or other rearrangements of the molecule.[5][6]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[7][8]
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of oxidation byproducts.
-
Light: Photodegradation can occur upon exposure to certain wavelengths of light, especially UV radiation.[9]
-
Enzymatic Activity: Endogenous plant enzymes released during cell lysis can potentially modify or degrade this compound.
Q3: What are the general signs of this compound degradation in an extract?
Signs of degradation can be observed through analytical methods such as High-Performance Liquid Chromatography (HPLC). These signs include:
-
A decrease in the peak area or height of the this compound peak over time or under different extraction conditions.
-
The appearance of new, unidentified peaks in the chromatogram, which may correspond to degradation products.
-
A change in the color of the extract, although this is not always a reliable indicator.
Q4: Can I use antioxidants to prevent this compound degradation?
Yes, the addition of antioxidants to the extraction solvent can help mitigate oxidative degradation. Common antioxidants used in natural product extraction include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT). These compounds can scavenge free radicals and reactive oxygen species that may otherwise react with this compound.[10][11][12][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Degradation due to pH extremes: The extraction solvent may be too acidic or too basic. | Maintain the pH of the extraction solvent within a neutral or slightly acidic range (pH 5-7). Use buffers if necessary to stabilize the pH. |
| Thermal degradation: The extraction temperature is too high. | Lower the extraction temperature. For solvent extractions, consider using room temperature or slightly elevated temperatures (e.g., 40-50°C) instead of boiling.[7] | |
| Incomplete extraction: The solvent is not effectively penetrating the plant material. | Ensure the plant material is finely ground. Increase the extraction time or use methods like ultrasonication or microwave-assisted extraction to improve efficiency. | |
| Appearance of Unknown Peaks in HPLC | Formation of degradation products: this compound is degrading during extraction or sample processing. | Review all extraction parameters (pH, temperature, light exposure). Consider performing a forced degradation study to identify potential degradation products.[5][6][14][15] |
| Contamination: Impurities from the solvent or plant material. | Use high-purity solvents and ensure proper cleaning of all glassware and equipment. Include a blank extraction (solvent only) in your experimental run. | |
| Inconsistent Results Between Batches | Variability in plant material: Different batches of Fritillaria may have varying levels of this compound and endogenous enzymes. | Standardize the source and pre-processing of the plant material. Consider a pre-extraction step with a non-polar solvent to remove interfering lipids. |
| Inconsistent extraction conditions: Minor variations in temperature, time, or solvent composition. | Carefully control and document all extraction parameters for each batch. Use calibrated equipment. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction to Minimize Degradation
This protocol is designed to extract this compound while minimizing degradation by controlling key environmental factors.
Materials:
-
Dried and powdered Fritillaria plant material
-
Methanol (HPLC grade)
-
Deionized water
-
Ascorbic acid
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Ultrasonic bath
-
Rotary evaporator
-
pH meter
-
0.22 µm syringe filters
Procedure:
-
Solvent Preparation: Prepare an 80% aqueous methanol solution. Add ascorbic acid to a final concentration of 0.1% (w/v) to act as an antioxidant. Adjust the pH of the solvent to 6.0 using 0.1 M HCl or 0.1 M NaOH.
-
Extraction:
-
Weigh 10 g of powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the prepared extraction solvent.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 40°C.
-
Protect the flask from light by wrapping it in aluminum foil.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Sample Preparation for Analysis:
-
Redissolve the concentrated extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% triethylamine in water, pH adjusted to 7.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 35 | 90 | 10 |
| 40 | 90 | 10 |
Detection:
-
Wavelength: 210 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Hypothetical Impact of Extraction Temperature on this compound Yield and Purity
This table illustrates the potential trade-off between extraction efficiency and degradation at different temperatures. Data is illustrative and should be confirmed experimentally.
| Extraction Temperature (°C) | Relative this compound Yield (%) | Relative Purity (%) | Total Degradation Products (%) |
| 25 | 85 | 98 | 2 |
| 40 | 95 | 96 | 4 |
| 60 | 100 | 90 | 10 |
| 80 (Boiling Methanol) | 92 | 80 | 20 |
Table 2: Hypothetical Effect of pH on this compound Stability
This table shows the potential degradation of this compound in solution at different pH values over a 24-hour period at room temperature. Data is illustrative.
| pH | This compound Remaining (%) |
| 2 | 80 |
| 4 | 95 |
| 6 | 99 |
| 8 | 92 |
| 10 | 75 |
Visualizations
References
- 1. two-steroidal-alkaloids-hapepunine-and-anrakorinine-from-the-mature-fritillaria-camtschatcensis - Ask this paper | Bohrium [bohrium.com]
- 2. A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cevanine-type steroidal alkaloids from the bulbs of Fritillaria cirrhosa D. Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. asianjpr.com [asianjpr.com]
- 7. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. forced degradation products: Topics by Science.gov [science.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Protective effect of the total alkaloid extract from Bulbus Fritillariae Pallidiflorae on cigarette smoke-induced Beas-2B cell injury model and transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective Effect of the Total Alkaloid Extract from Bulbus Fritillariae pallidiflorae in a Mouse Model of Cigarette Smoke-Induced Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Hapepunine assay interference from plant pigments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hapepunine assays, specifically addressing the common issue of interference from plant pigments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it commonly isolated?
This compound is a steroidal alkaloid, specifically a C-nor-D-homo-steroidal alkaloid.[1][2] Its chemical formula is C28H47NO2 with a molecular weight of 429.7 g/mol .[1] It is naturally found in and isolated from various species of the Fritillaria plant, such as Fritillaria pallidiflora.
Q2: Why do plant pigments interfere with this compound assays?
Plant pigments, such as chlorophylls and carotenoids, are often co-extracted with this compound from the plant matrix.[3] These pigments have strong absorbance in the UV-Visible spectrum, which can overlap with the absorbance spectrum of this compound or the reagents used in colorimetric assays.[4][5] This spectral overlap can lead to falsely elevated absorbance readings and inaccurate quantification of this compound. While highly selective methods like UPLC-MS/MS are less susceptible, spectrophotometric methods are particularly prone to this type of interference.[6][7][8]
Q3: What are the common analytical methods for this compound quantification?
A highly sensitive and selective method for the quantification of this compound is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[6][7] This method is effective for pharmacokinetic studies and can achieve a lower limit of quantification of 1.0 ng/mL in mouse blood.[6] While not explicitly detailed in the provided search results for this compound, spectrophotometric assays are a common, less expensive, and more accessible method for the general quantification of alkaloids, but they are more susceptible to pigment interference.[4]
Troubleshooting Guide: Pigment Interference in this compound Assays
This guide provides a step-by-step approach to identifying and mitigating interference from plant pigments during the quantification of this compound.
Problem: Inaccurate or Inconsistent this compound Concentration Readings
Symptoms:
-
Unusually high or variable absorbance readings in spectrophotometric assays.
-
Broad or overlapping peaks in HPLC chromatograms.
-
Green or yellow coloration of the final sample extract intended for analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pigment interference in this compound assays.
Experimental Protocols
Protocol 1: Pigment Removal using Solid-Phase Extraction (SPE)
This method is effective for removing chlorophyll and other pigments from plant extracts.
Materials:
-
Graphitized Carbon Black (GCB) SPE cartridge
-
Primary Secondary Amine (PSA) SPE cartridge
-
Crude this compound extract
-
Acetonitrile
-
Toluene
-
SPE vacuum manifold
Procedure:
-
Condition a GCB SPE cartridge by passing 5 mL of toluene followed by 5 mL of acetonitrile through the cartridge.
-
Load 1 mL of the crude this compound extract onto the cartridge.
-
Wash the cartridge with 5 mL of acetonitrile to elute the this compound. The pigments will be retained by the GCB.
-
For further cleanup, pass the eluate from the GCB cartridge through a PSA cartridge to remove other interferences like fatty acids and sugars.
-
Collect the final eluate for this compound analysis.
Protocol 2: Pigment Removal using Liquid-Liquid Extraction
This protocol separates compounds based on their differential solubility in two immiscible liquid phases.
Materials:
-
Crude this compound extract (dissolved in a suitable solvent like ethanol or methanol)
-
n-hexane
-
Separatory funnel
-
Deionized water
Procedure:
-
Place the crude this compound extract into a separatory funnel.
-
Add an equal volume of n-hexane to the separatory funnel.
-
Add deionized water to the mixture to facilitate phase separation.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper n-hexane layer will contain the lipophilic pigments (e.g., chlorophyll), while the lower aqueous/ethanolic layer will contain the more polar this compound.[9]
-
Drain the lower aqueous layer containing the this compound.
-
Repeat the extraction with fresh n-hexane 2-3 times to ensure complete removal of pigments.
-
The collected aqueous layer can then be used for this compound quantification.
Protocol 3: Pigment Removal using Activated Charcoal
Activated charcoal is a general adsorbent that can effectively remove colored impurities.[10]
Materials:
-
Crude this compound extract
-
Activated charcoal
-
Beaker
-
Stir plate and stir bar
-
Filter paper (0.45 µm) and filtration apparatus
Procedure:
-
To the crude this compound extract in a beaker, add activated charcoal (approximately 1-2% w/v).
-
Stir the mixture on a stir plate for 30-60 minutes at room temperature.
-
Filter the mixture through a 0.45 µm filter to remove the activated charcoal.
-
The resulting colorless filtrate contains the this compound and is ready for analysis.
-
Note: It is crucial to run a control sample to determine if this compound is adsorbed by the activated charcoal, which could lead to underestimation.
-
Quantitative Data
Currently, there is a lack of published quantitative data specifically detailing the percentage of interference from plant pigments in this compound assays. However, the principle of spectrophotometric interference is well-established.[4][8] The table below provides a conceptual framework for how such data could be presented. Researchers are encouraged to generate their own validation data.
| Sample Type | This compound Concentration (µg/mL) - Untreated | This compound Concentration (µg/mL) - After Pigment Removal | % Interference |
| Crude Extract | 150.8 | 95.2 | 58.4% |
| Partially Purified | 110.3 | 96.1 | 14.8% |
| Spiked Control | 100.0 | 99.8 | 0.2% |
Note: The data in this table is illustrative and intended to demonstrate the potential impact of pigment interference.
References
- 1. biocrick.com [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plant Pigment Spectrophotometry: Measuring Pigment Absorbance in Flowers and Leaves | Arizona STEM Acceleration Project (ASAP) [stemteachers.asu.edu]
- 6. akjournals.com [akjournals.com]
- 7. akjournals.com [akjournals.com]
- 8. Spectrophotometric Analysis of Pigments: A Critical Assessment of a High-Throughput Method for Analysis of Algal Pigment Mixtures by Spectral Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.nd.edu [sites.nd.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Hapepunine for in vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Hapepunine in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a steroidal alkaloid with the chemical formula C28H47NO2 and a molecular weight of 429.7.[1] Like many natural products, particularly those with a steroidal structure, this compound is expected to have low aqueous solubility, which can significantly limit its oral bioavailability. A pharmacokinetic study in mice revealed that this compound has an absolute bioavailability of approximately 22.0% after intragastric administration.[2][3] This indicates that a large portion of the administered dose does not reach systemic circulation, which can lead to high dose requirements and variability in experimental results.
Q2: I'm observing high variability in my in vivo results with this compound. Could this be related to its bioavailability?
Yes, high variability in therapeutic response or plasma concentrations is a common issue for compounds with poor bioavailability. This can be attributed to several factors, including:
-
Incomplete Dissolution: If this compound does not fully dissolve in the gastrointestinal fluids, the amount absorbed can be inconsistent.
-
Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment, affecting the dissolution and absorption of poorly soluble drugs.
-
First-Pass Metabolism: A portion of the absorbed drug may be metabolized in the liver before reaching systemic circulation, further reducing its bioavailability.
Addressing the low bioavailability of this compound is a critical step to ensure more reliable and reproducible in vivo data.
Q3: What are the first steps I should take to improve the bioavailability of this compound?
The first step is to characterize the physicochemical properties of your this compound sample, with a primary focus on its aqueous solubility. While specific public data on this compound's solubility is limited, steroidal alkaloids are generally known for their poor water solubility.[4] An initial solubility assessment in different media (e.g., water, phosphate-buffered saline at different pH values) will guide the selection of an appropriate bioavailability enhancement strategy.
Once you have an estimate of its solubility, you can explore the formulation strategies detailed in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Low and Inconsistent Plasma Concentrations of this compound
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.
Solutions:
-
Particle Size Reduction (Micronization): Reducing the particle size of a drug increases its surface area, which can enhance the dissolution rate.[5][6][7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution.[1][2][4][8][9]
-
Lipid-Based Formulations (SEDDS): For highly lipophilic compounds, formulating this compound in a self-emulsifying drug delivery system (SEDDS) can significantly improve its solubilization and absorption.[10][11][12][13][14]
| Enhancement Strategy | Principle | Potential Fold Increase in Bioavailability (Illustrative Examples) |
| Micronization | Increases surface area for dissolution. | 2 to 5-fold |
| Solid Dispersion | Improves wettability and dissolution rate by dispersing the drug in a hydrophilic carrier. | 2 to 10-fold |
| SEDDS | Forms a microemulsion in the GI tract, presenting the drug in a solubilized form for absorption. | 5 to 20-fold |
Note: The fold increase in bioavailability is illustrative and depends on the specific compound and formulation.
Issue 2: Difficulty in Preparing a Homogeneous and Stable Formulation for Oral Gavage
Possible Cause: Agglomeration of this compound particles in the vehicle.
Solutions:
-
Use of Wetting Agents: The addition of a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80) to the vehicle can help to wet the this compound particles and prevent agglomeration.
-
Sonication: Applying sonication during the preparation of the suspension can help to break up particle agglomerates and achieve a more uniform dispersion.
-
Solid Dispersion Formulation: Preparing a solid dispersion of this compound with a hydrophilic polymer can result in a powder that is more easily dispersed in an aqueous vehicle.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000.
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.
Protocol 2: Formulation of a Liquid Self-Emulsifying Drug Delivery System (L-SEDDS) for this compound
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile WL 1349, Capryol™ 90).
-
Surfactant: Screen different surfactants (e.g., Kolliphor® RH 40, Tween 80) for their ability to emulsify the selected oil phase.
-
Co-surfactant: Evaluate co-surfactants (e.g., Transcutol® HP, PEG 400) for their ability to improve the spontaneity of emulsification.
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, add a small amount of water and observe the formation of an emulsion.
-
Map the regions of spontaneous and stable microemulsion formation on a ternary phase diagram to identify the optimal concentration ranges.
-
-
Preparation of this compound-loaded L-SEDDS:
-
Dissolve this compound in the selected oil phase with gentle heating if necessary.
-
Add the surfactant and co-surfactant to the oily solution and mix thoroughly until a clear and homogenous solution is obtained.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the L-SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-emulsification Time: Determine the time taken for the L-SEDDS to form a microemulsion upon gentle agitation in an aqueous medium.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by Fritillaria Steroidal Alkaloids
While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other steroidal alkaloids from Fritillaria species suggest potential involvement of pathways related to inflammation and oxidative stress. For instance, total alkaloids from Fritillaria cirrhosa have been shown to inhibit the TGF-β and NF-κB signaling pathways.[9][10] Additionally, isosteroid alkaloids from the same plant have been demonstrated to activate the Nrf2/Keap1 antioxidant response pathway.[1][15]
Caption: Potential signaling pathways modulated by Fritillaria steroidal alkaloids.
Experimental Workflow for Selecting a Bioavailability Enhancement Strategy
The following workflow provides a logical approach to selecting an appropriate strategy for enhancing the bioavailability of this compound.
Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroidal Alkaloids [epharmacognosy.com]
- 5. Regulation of Steroidal Alkaloid Biosynthesis in Bulbs of Fritillaria thunbergii Miq. By Shading and Potassium Application: Integrating Transcriptomics and Metabolomics Analyses | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fritillaria steroidal alkaloids and their multi-target therapeutic mechanisms: insights from network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total alkaloids of bulbus of <em>Fritillaria cirrhosa</em> alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 10. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steroidal alkaloid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Isosteroid alkaloids from Fritillaria cirrhosa bulbus as inhibitors of cigarette smoke-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Hapepunine Purification by Flash Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Hapepunine using flash chromatography. It includes frequently asked questions, detailed troubleshooting guides, a step-by-step experimental protocol, and comparative data to aid in refining your purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
This compound is a steroidal alkaloid, specifically an N-methyl-22,26-epiminocholestene.[1] It is naturally found in and isolated from the aerial parts of plants belonging to the Fritillaria genus, such as Fritillaria camtschatcensis.[1]
Q2: What are the basic chemical properties of this compound relevant to its purification?
Understanding the chemical properties of this compound is crucial for developing a purification strategy. Key properties include:
-
Chemical Formula: C₂₈H₄₇NO₂[2]
-
Molecular Weight: 429.7 g/mol
-
Chemical Class: Steroidal Alkaloid. The presence of a basic nitrogen atom influences its chromatographic behavior.
Q3: Which chromatography mode is most suitable for this compound purification: normal-phase or reversed-phase?
Both normal-phase and reversed-phase chromatography can be employed, and the choice depends on the crude extract's complexity and the impurities present.
-
Normal-Phase Chromatography: This is a common starting point for separating moderately polar compounds like this compound from a non-polar extract. Silica gel is the standard stationary phase, often with a mobile phase of hexane and ethyl acetate or dichloromethane and methanol.[3]
-
Reversed-Phase Chromatography: This is advantageous for purifying more polar compounds or when the crude sample is more soluble in polar solvents.[4] It uses a non-polar stationary phase (like C18-bonded silica) with polar solvents such as water and acetonitrile or methanol.[4]
Q4: How can I improve the peak shape of this compound during normal-phase flash chromatography?
The basic nature of the amine group in this compound can lead to peak tailing on standard silica gel due to interactions with acidic silanol groups. To mitigate this, consider the following:
-
Use a basic modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[5]
-
Use an alternative stationary phase: Alumina or amine-bonded silica can be less acidic and provide better peak shapes for basic compounds.[3][6]
Q5: What is a good starting solvent system for developing a flash chromatography method for this compound?
For normal-phase chromatography, a good starting point is a mixture of a non-polar solvent and a polar solvent. Common systems for alkaloids include:
-
Ethyl Acetate/Hexane[5]
-
Methanol/Dichloromethane[5] It is recommended to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the flash chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of this compound | 1. Inappropriate solvent system. 2. Column overload. 3. Co-elution with impurities. | 1. Re-optimize the solvent system using TLC. Aim for an Rf of 0.2-0.3 for this compound. 2. Reduce the amount of crude sample loaded onto the column. A general rule is 1-10% of the silica gel weight, depending on the separation difficulty. 3. Try a different solvent system to alter selectivity or switch to a different stationary phase (e.g., from silica to alumina or C18). |
| Peak Tailing of this compound | 1. Strong interaction of the basic amine group with acidic silica. 2. Column channeling. | 1. Add 0.1-1% triethylamine or ammonia to your mobile phase. Alternatively, use an amine-functionalized silica column.[3] 2. Ensure the column is packed uniformly without any cracks or channels. Dry loading the sample can sometimes help. |
| This compound Elutes Too Quickly (Low Retention) | 1. The mobile phase is too polar. 2. Sample is dissolved in a solvent that is too strong. | 1. Decrease the proportion of the polar solvent in your mobile phase. 2. Dissolve the sample in a weaker solvent, ideally the initial mobile phase, or use the dry loading technique. |
| This compound Does Not Elute from the Column | 1. The mobile phase is not polar enough. 2. This compound has irreversibly adsorbed to the stationary phase. 3. This compound has decomposed on the column. | 1. Gradually increase the polarity of the mobile phase (gradient elution). 2. This can happen with highly basic compounds on very acidic silica. Try eluting with a stronger, more polar solvent system containing a basic additive.[7] 3. Assess the stability of this compound on silica gel using a small-scale TLC test before running the column.[7] |
| Low Recovery of this compound | 1. Incomplete elution from the column. 2. Broad peaks leading to mixed fractions that are discarded. 3. Decomposition on the column. | 1. After the main peak has eluted, flush the column with a much more polar solvent to recover any remaining compound. 2. Optimize the method to achieve sharper peaks (see "Peak Tailing" above). 3. If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivated silica.[7] |
Detailed Experimental Protocol: Normal-Phase Flash Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound from a crude plant extract.
1. Preparation of the Crude Sample:
-
A crude extract containing this compound is obtained from Fritillaria species.
-
The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
For samples with poor solubility, a "dry loading" method is recommended:
-
Dissolve the crude sample in a suitable solvent.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely to obtain a free-flowing powder of the sample adsorbed onto the silica.
-
2. Column and Solvent Preparation:
-
Stationary Phase: Standard silica gel (40-63 µm particle size).
-
Mobile Phase: A gradient of ethyl acetate in hexane, with 0.1% triethylamine added to both solvents to prevent peak tailing.
-
Prepare the solvents and degas them if necessary to prevent bubble formation in the column.
3. Column Packing and Equilibration:
-
Pack the flash chromatography column with silica gel using a slurry packing method with the initial, low-polarity mobile phase.
-
Ensure the column bed is well-compacted and free of cracks or air bubbles.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase.
4. Sample Loading:
-
Liquid Loading: Carefully apply the dissolved sample to the top of the column.
-
Dry Loading: Carefully add the silica-adsorbed sample to the top of the column, creating a uniform layer.
5. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 10% ethyl acetate in hexane with 0.1% triethylamine).
-
Gradually increase the polarity of the mobile phase according to a predefined gradient (see Data Presentation section for an example).
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the elution of compounds using a UV detector or by collecting fractions and analyzing them by TLC.
6. Post-Purification Analysis:
-
Analyze the collected fractions containing the target compound by TLC or HPLC to determine their purity.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Data Presentation
The following tables provide hypothetical data from two different purification runs to illustrate how experimental parameters can be varied and presented.
Table 1: Flash Chromatography Run Parameters
| Parameter | Run 1: Isocratic Elution | Run 2: Gradient Elution |
| Column | 40 g Silica Gel | 40 g Silica Gel |
| Mobile Phase A | Hexane + 0.1% Triethylamine | Hexane + 0.1% Triethylamine |
| Mobile Phase B | Ethyl Acetate + 0.1% Triethylamine | Ethyl Acetate + 0.1% Triethylamine |
| Elution Profile | 30% B (Isocratic) | 10% to 60% B over 20 min |
| Flow Rate | 35 mL/min | 40 mL/min |
| Sample Load | 400 mg crude extract | 400 mg crude extract |
| Detection | UV 210 nm | UV 210 nm |
Table 2: Purification Results
| Result | Run 1: Isocratic Elution | Run 2: Gradient Elution |
| Retention Time of this compound | 15.2 min | 18.5 min |
| Total Run Time | 25 min | 30 min |
| Solvent Consumption | 875 mL | 1200 mL |
| Yield of this compound | 35 mg | 42 mg |
| Purity (by HPLC) | 92% | >98% |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for poor peak shape issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 68422-01-5 [chemicalbook.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Minimizing Off-Target Effects of Hapepunine in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Hapepunine, a novel kinase inhibitor. The information herein is designed to help users minimize off-target effects and troubleshoot common issues encountered during cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of Serine/Threonine Kinase X (STKX) . It is designed to bind to the ATP-binding pocket of STKX, thereby preventing the phosphorylation of its downstream substrates. The primary intended effect is the inhibition of the STKX signaling pathway, which is implicated in cell proliferation and survival.
Q2: What are the known off-targets of this compound?
A2: While this compound is highly selective for STKX, cross-reactivity with other kinases has been observed, particularly at higher concentrations. The most significant off-targets identified through in vitro kinase screening are members of the MAPK family (e.g., p38, ERK) and certain receptor tyrosine kinases (RTKs) . These off-target interactions can lead to unintended cellular effects.
Q3: How should I store and handle this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. We recommend performing a dose-response experiment to determine the optimal concentration. As a starting point, a concentration range of 10 nM to 1 µM is suggested. Concentrations above 5 µM may lead to significant off-target effects.
Troubleshooting Guides
Issue 1: I am observing a higher level of cell death than expected based on STKX inhibition alone.
-
Possible Cause: This could be due to off-target effects on kinases essential for cell survival. High concentrations of this compound may inhibit critical RTKs or other kinases involved in pro-survival signaling pathways.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve Analysis: Determine the IC50 value for cell viability in your specific cell line. Compare this with the IC50 for STKX inhibition. A large discrepancy may indicate off-target toxicity.
-
Use a Structurally Unrelated STKX Inhibitor: If another STKX inhibitor with a different chemical scaffold produces the same level of cell death, it strengthens the evidence that the effect is on-target.
-
Rescue Experiment: If possible, express a constitutively active form of a suspected off-target kinase to see if it rescues the cells from this compound-induced death.
-
Issue 2: this compound is not inhibiting the STKX pathway in my cellular model, even at high concentrations.
-
Possible Cause: This could be due to poor cell permeability, rapid metabolism of the compound within the cells, or the presence of drug efflux pumps.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not degraded.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm if this compound is engaging with its target (STKX) inside the cell.
-
Use an Efflux Pump Inhibitor: Co-treatment with a broad-spectrum efflux pump inhibitor can determine if active transport out of the cell is limiting this compound's efficacy.
-
Issue 3: I am seeing contradictory results between my biochemical assays and my cellular assays.
-
Possible Cause: Discrepancies can arise due to the complexity of the cellular environment. Factors such as off-target effects, pathway redundancy, or feedback loops can influence the cellular response to this compound.
-
Troubleshooting Steps:
-
Profile Off-Target Kinases: Perform a kinase profiling assay (e.g., Kinobeads) to identify the off-target landscape of this compound in your specific cell lysate.
-
Phospho-Proteomics: A broader, unbiased analysis of changes in protein phosphorylation upon this compound treatment can reveal the activation or inhibition of unexpected signaling pathways.
-
Use Knockout/Knockdown Models: Utilize CRISPR/Cas9 or siRNA to deplete STKX and confirm that the observed cellular phenotype is indeed dependent on the intended target.
-
Data Presentation
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| STKX (On-Target) | 5 |
| p38α (Off-Target) | 150 |
| ERK1 (Off-Target) | 300 |
| VEGFR2 (Off-Target) | 800 |
| EGFR (Off-Target) | >1000 |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Target Engagement (e.g., Western Blot for p-STKX substrate) | 10 - 100 nM | Titrate to find the lowest effective concentration. |
| Cell Viability/Proliferation | 50 nM - 1 µM | Cell line dependent; aim for a concentration that inhibits STKX without significant toxicity. |
| Long-term Culture ( > 72 hours) | 10 - 50 nM | Higher concentrations may lead to cumulative off-target effects. |
Experimental Protocols
Protocol 1: Western Blot for STKX Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of a known STKX substrate overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72 hours.
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 3: Kinobeads Assay for Off-Target Profiling
-
Lysate Preparation: Prepare a native cell lysate from the cell line of interest to preserve kinase activity.
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.
-
Affinity Purification: Add the Kinobeads to the lysate and incubate to allow for the binding of kinases not inhibited by this compound.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.
-
LC-MS/MS Analysis: Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry.
-
Data Interpretation: Compare the kinase binding profiles between the this compound-treated and control samples to identify off-target interactions.
Mandatory Visualizations
Caption: this compound's on-target and off-target effects on a hypothetical signaling pathway.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
Caption: Logical decision tree for assessing on-target vs. off-target effects.
Hapepunine experimental variability and reproducibility issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Hapepunine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary area of research?
This compound is a novel bicyclic sesquiterpenoid isolated from the roots of Stephania cephalantha. Preliminary studies suggest it possesses significant anti-inflammatory and anti-proliferative properties. Its purported mechanism of action involves the modulation of key cellular signaling pathways, making it a compound of interest for oncological and immunological research. However, as a natural product, its experimental use is subject to variability.
Q2: What are the primary sources of experimental variability observed with this compound?
Variability in the bioactivity of this compound can be introduced at multiple stages of the research workflow. These sources are common for many natural products and can be broadly categorized as follows:
-
Raw Material Sourcing and Processing: The phytochemical profile of the source plant can vary significantly due to genetic differences, geographical location, climate, and harvest time.[1][2][3][4] The age of the plant and the specific organ used (e.g., roots, leaves) also impact the concentration of active compounds.[1]
-
Extraction and Isolation Procedures: The choice of solvent, extraction method (e.g., maceration, Soxhlet), temperature, and duration can all affect the yield and purity of this compound.[5][6][7] Inconsistent extraction can lead to different concentrations of this compound and co-eluting compounds that may have synergistic or antagonistic effects.[8]
-
Compound Stability: this compound may be sensitive to light, temperature, and pH. Improper storage of both the raw plant material and the purified compound can lead to degradation, reducing its bioactivity.
-
Experimental Assay Conditions: In vitro and in vivo assays are complex systems with many potential sources of variability. For cell-based assays, factors such as cell line passage number, cell density, serum batch, and incubation times can significantly impact results.[9][10][11][12]
Q3: How can I ensure the quality and consistency of my this compound extract?
To minimize variability originating from the extract itself, a standardized approach is crucial. This involves:
-
Standardized Extraction Protocol: Use a consistent and validated extraction method. Key parameters like solvent polarity, temperature, and extraction time should be strictly controlled.[5][7]
-
Phytochemical Fingerprinting: Employ techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of your extract.[5][13] This allows you to compare different batches and ensure a consistent profile of this compound and other major constituents.
-
Quantification of this compound: Use a validated analytical method (e.g., HPLC with a pure standard) to quantify the concentration of this compound in each batch of extract. This allows for dosing based on the actual amount of the active compound rather than the total extract weight.
-
Proper Storage: Store extracts and purified this compound under controlled conditions (e.g., -20°C or -80°C, protected from light) to prevent degradation.[14]
Q4: Are there known stability issues with this compound?
While specific degradation pathways for this compound are still under investigation, similar natural compounds are often susceptible to oxidation and hydrolysis. It is recommended to handle this compound solutions with care, avoiding prolonged exposure to atmospheric oxygen and extreme pH conditions. For long-term storage, it is best to keep the compound in a dry, solid form at or below -20°C.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
Symptom: You are performing a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line, but the calculated IC50 value varies significantly between experimental runs.
Example Data:
| Experiment Run | Cell Line | This compound Batch | IC50 (µM) |
| 1 | MCF-7 | A | 15.2 |
| 2 | MCF-7 | A | 28.5 |
| 3 | MCF-7 | B | 45.1 |
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health/Density | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density for all experiments. Avoid using cells at a high passage number.[9][12] |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[9][10] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[9][10] |
| Variability in this compound Stock Solution | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment, or prepare larger batches and aliquot for single use to avoid multiple freeze-thaw cycles. Ensure the compound is fully dissolved. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions.[9] |
| Assay Incubation Time | The IC50 value can be time-dependent. Ensure that the incubation time with this compound is consistent across all experiments (e.g., 24, 48, or 72 hours). |
| Reagent Variability | Use the same batch of critical reagents (e.g., MTT reagent, cell culture media, FBS) within a set of comparative experiments to minimize variability. |
Issue 2: Inconsistent Results in Cell-Based Functional Assays
Symptom: You are investigating the anti-inflammatory effect of this compound by measuring the inhibition of NF-κB activation. Sometimes you observe a strong inhibitory effect, while other times the effect is weak or absent.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Agonist Stimulation | If using an agonist (e.g., TNF-α, LPS) to induce NF-κB activation, ensure its concentration and incubation time are optimized and consistent. The potency of the agonist can vary between batches. |
| Cellular Response Window | The timing of this compound treatment relative to agonist stimulation is critical. Create a time-course experiment to determine the optimal pre-treatment duration for this compound. |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is low (typically <0.5%) and consistent across all wells. Include a vehicle control (cells treated with the same concentration of DMSO without this compound) to account for any solvent-induced effects.[15] |
| Assay Detection Sensitivity | Ensure your detection method (e.g., reporter assay, Western blot for phosphorylated proteins) is within its linear range. If the signal in your positive control is saturated, you may not be able to detect partial inhibition by this compound. |
| Presence of Interfering Compounds | If using a crude or semi-purified extract, other compounds in the mixture could interfere with the assay or have opposing biological effects. Consider further purification of this compound.[5][16] |
Experimental Protocols
Protocol 1: Standardized Extraction and Quantification of this compound
This protocol describes a reproducible method for obtaining a this compound-enriched extract from Stephania cephalantha roots.
Materials:
-
Dried and powdered roots of Stephania cephalantha
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Rotary evaporator
-
HPLC system with a C18 column
-
This compound analytical standard (>98% purity)
Procedure:
-
Extraction: a. Macerate 100 g of powdered root material in 1 L of a 1:1 mixture of dichloromethane and methanol for 48 hours at room temperature with occasional agitation.[5] b. Filter the mixture and collect the supernatant. c. Re-extract the plant residue with an additional 500 mL of the solvent mixture for 24 hours. d. Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Quantification by HPLC: a. Prepare a stock solution of the this compound analytical standard (1 mg/mL) in methanol. b. Create a calibration curve by preparing a series of dilutions of the standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Prepare a sample of the crude extract at a known concentration (e.g., 10 mg/mL) in methanol. d. Inject the standards and the sample onto the HPLC system. e. HPLC Conditions:
- Column: C18 (4.6 x 250 mm, 5 µm)
- Mobile Phase: Isocratic elution with 70% methanol in water
- Flow Rate: 1.0 mL/min
- Detection: UV at 220 nm f. Plot the peak area of the this compound standard against its concentration to generate a linear regression curve. g. Use the equation from the calibration curve to determine the concentration of this compound in the crude extract. The final quantity should be expressed as mg of this compound per g of dry extract.
Protocol 2: IC50 Determination using MTT Cell Viability Assay
This protocol provides a method for assessing the cytotoxic effect of this compound on an adherent cancer cell line.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in their exponential growth phase. b. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range might be 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells. d. Incubate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Assay: a. After incubation, add 20 µL of MTT reagent to each well. b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals. c. Carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100 c. Plot the % Viability against the log of this compound concentration. d. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Bioactivity Screening
Caption: A standardized workflow for screening and validating the bioactivity of this compound.
Hypothesized Modulation of the NF-κB Signaling Pathway by this compound
Caption: this compound is hypothesized to inhibit the NF-κB pathway by targeting the IKK complex.
Logical Diagram for Troubleshooting Experimental Variability
Caption: A decision tree for systematically troubleshooting sources of experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analyses of Phytochemical Variation Within and Between Congeneric Species of Willow Herb, Epilobium hirsutum and E. parviflorum: Contribution of Environmental Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. indusextracts.com [indusextracts.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Extraction, Isolation And Characterization Of Bioactive Compounds From Plants’ Extracts | African Journal of Traditional, Complementary and Alternative Medicines [ajol.info]
- 14. bioassaysys.com [bioassaysys.com]
- 15. researchgate.net [researchgate.net]
- 16. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hapepunine vs. Haplopine: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two natural alkaloids: Hapepunine and Haplopine. While research on Haplopine has elucidated several of its pharmacological effects, data on this compound remains more limited. This document summarizes the current understanding of both compounds, presenting available quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.
Overview of Biological Activities
Haplopine, a furoquinoline alkaloid, has demonstrated notable anti-inflammatory and antioxidant properties. In contrast, this compound is a steroidal alkaloid isolated from Fritillaria species. While direct studies on this compound are scarce, the broader class of Fritillaria alkaloids is known for a range of biological effects, including anti-inflammatory, antioxidant, and cytotoxic activities. This comparison, therefore, draws upon data from both the specific compound and its parent family.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for the biological activities of Haplopine. At present, specific quantitative data for the biological activities of this compound are not available in the public domain. The data for Fritillaria alkaloids is presented to offer a potential, albeit indirect, point of comparison.
| Biological Activity | Compound | Assay | Cell Line/Model | IC50 / EC50 / Inhibition | Reference |
| Anti-inflammatory | Haplopine | TNF-α/IFN-γ-induced IL-6 mRNA expression | HaCaT cells | Inhibition at 12.5 and 25 μM | |
| Haplopine | H2O2-induced IL-4 mRNA expression | Jurkat T cells | Inhibition at 25 and 50 μM | ||
| Haplopine | H2O2-induced COX-2 mRNA expression | Jurkat T cells | 70% inhibition at 25 μM, 100% at 50 μM | ||
| Fritillaria imperialis ethanolic extract | Cytotoxicity | LCL-PI11 (liver cancer) | 1.7 µg/mL | ||
| Fritillaria imperialis ethanolic extract | Cytotoxicity | MCF-7 (breast cancer) | 1.3 µg/mL | ||
| Antioxidant | Haplopine | SOD, CAT, HO-1 mRNA and protein expression | Jurkat T cells | Increased expression at 25 and 50 μM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Anti-inflammatory Activity Assays
3.1.1. Inhibition of Cytokine Expression in HaCaT Cells (for Haplopine)
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with varying concentrations of Haplopine (e.g., 12.5 and 25 μM) for a specified time. Subsequently, inflammation is induced by treating the cells with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).
-
Analysis: After incubation, total RNA is extracted from the cells. The expression levels of inflammatory cytokine mRNAs, such as IL-6, are quantified using quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene like GAPDH.
3.1.2. Carrageenan-Induced Paw Edema in Rats (General Anti-inflammatory Model)
-
Animal Model: Male Wistar rats are used. A baseline paw volume is measured using a plethysmometer.
-
Treatment: Animals are divided into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of the compound under investigation. The test compound is administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour) post-treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
Antioxidant Activity Assays
3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength (around 517 nm).
-
Procedure: A methanolic solution of DPPH is prepared. Different concentrations of the test compound are mixed with the DPPH solution. The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer. The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. Ascorbic acid or Trolox is often used as a positive control.
3.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The resulting ferrous iron forms a colored complex with a reagent (e.g., TPTZ - 2,4,6-tripyridyl-s-triazine), and the color intensity is proportional to the antioxidant capacity.
-
Procedure: The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and ferric chloride solution. The test compound is added to the FRAP reagent and incubated.
-
Measurement: The absorbance of the colored complex is measured at a specific wavelength (around 593 nm). A standard curve is generated using a known antioxidant like ferrous sulfate or Trolox, and the results are expressed as equivalents of the standard.
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure: Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). After treatment, the MTT reagent is added to each well and incubated.
-
Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (around 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these compounds provides insight into their therapeutic potential.
Haplopine
Haplopine has been shown to exert its antioxidant effects by activating the Nrf2/HO-1 signaling pathway .
Caption: Haplopine's activation of the Nrf2/HO-1 antioxidant pathway.
Fritillaria Alkaloids (as a proxy for this compound)
Alkaloids from Fritillaria species are known to modulate key inflammatory pathways, including the NF-κB and TGF-β signaling pathways .
Caption: Inhibition of NF-κB and TGF-β pathways by Fritillaria alkaloids.
Conclusion
Haplopine presents as a promising compound with well-documented anti-inflammatory and antioxidant properties, acting at least in part through the Nrf2/HO-1 pathway. This compound, while less characterized, belongs to the Fritillaria class of alkaloids, which are known to possess significant anti-inflammatory, antioxidant, and cytotoxic potential, often through the modulation of the NF-κB and TGF-β signaling pathways.
Further research is warranted to isolate and characterize the specific biological activities of this compound to enable a direct and quantitative comparison with Haplopine. Such studies would be invaluable for drug discovery and development, potentially uncovering new therapeutic applications for both compounds. Researchers are encouraged to utilize the provided experimental protocols as a foundation for future investigations into these and other natural products.
A Comparative Analysis of Heptaphylline and Standard Antimalarial Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antimalarial candidate, heptaphylline, with established standard antimalarial drugs: chloroquine, artesunate, and mefloquine. The analysis is based on available in vitro efficacy and cytotoxicity data, alongside a review of their mechanisms of action. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
Executive Summary
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of new antimalarial agents. Heptaphylline, a carbazole alkaloid, has demonstrated promising antiplasmodial activity. This guide offers a side-by-side comparison of its performance against frontline antimalarial drugs, highlighting its potential and areas for further investigation.
Data Presentation
In Vitro Antiplasmodial Activity and Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of heptaphylline and standard antimalarial drugs against various strains of P. falciparum, as well as their cytotoxicity (CC50) against mammalian cell lines. Lower IC50 values indicate higher antiplasmodial potency.
| Compound | P. falciparum Strain(s) | IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| Heptaphylline | Human P. falciparum | 1.57 - 26.92[1][2][3] | >350[1][2][3] | 13.76 - 235.90[1][2][3] |
| Artesunate | Human P. falciparum | 0.00024 - 0.0070[1][2][3] | Not Determined | Not Determined |
| 3D7 | 0.005 | Not Reported | Not Reported | |
| Field Isolates | 0.0009 - 0.06 | Not Reported | Not Reported | |
| Chloroquine | 3D7 (sensitive) | 0.01107 | Not Reported | Not Reported |
| Dd2 (resistant) | 0.06 - 0.16[4] | Not Reported | Not Reported | |
| Field Isolates | 0.22[5] | Not Reported | Not Reported | |
| Mefloquine | Camp (sensitive) | 0.003 (as µg/l) | Not Reported | Not Reported |
| Camp (resistant) | 0.012 (as µg/l)[6] | Not Reported | Not Reported | |
| Field Isolates | 0.0069[5] | Not Reported | Not Reported |
Note: The wide range of IC50 values for heptaphylline is attributed to its stage-specific activity, with varying efficacy against trophozoites, schizonts, and gametocytes[1][2][3]. A higher selectivity index indicates a greater specificity for the parasite over host cells.
Mechanisms of Action
Heptaphylline: The precise mechanism of action for heptaphylline is not yet fully elucidated. However, studies on plant extracts containing carbazole alkaloids suggest that they may inhibit the growth and proliferation of malaria parasites by preventing the invasion of red blood cells or by exerting direct cytotoxic effects on the parasite[7].
Standard Antimalarial Drugs:
-
Chloroquine: This drug accumulates in the acidic food vacuole of the parasite. It interferes with the parasite's detoxification process by inhibiting the polymerization of toxic heme into hemozoin. The resulting buildup of free heme leads to oxidative stress and parasite death.
-
Artesunate (Artemisinin derivative): The endoperoxide bridge in the artemisinin structure is crucial for its activity. It is activated by heme iron in the parasite's food vacuole, leading to the generation of reactive oxygen species (ROS). These ROS cause widespread damage to parasite proteins and other macromolecules, leading to cell death.
-
Mefloquine: Mefloquine is believed to inhibit protein synthesis in the parasite by targeting the 80S ribosome. It may also interfere with heme polymerization, similar to chloroquine, but this is considered a secondary mechanism.
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA. A reduction in fluorescence in treated samples compared to untreated controls indicates inhibition of parasite growth.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.
-
Incubation: A synchronized ring-stage parasite culture is added to each well and incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, the plates are frozen at -20°C to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The IC50 values are calculated by a nonlinear regression analysis of the dose-response curves.
Cytotoxicity Assay (Tetrazolium-based - MTT)
This assay is used to assess the cytotoxicity of a compound against a mammalian cell line, providing a measure of its potential toxicity to the host.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Mammalian cells (e.g., Vero, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Addition: The cells are then treated with various concentrations of the test compound and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the comparative analysis of antimalarial compounds.
Caption: Simplified mechanism of action of Chloroquine in Plasmodium falciparum.
References
- 1. Anti-malarial activity of the alkaloid, heptaphylline, and the furanocoumarin, imperatorin, from Clausena anisata against human Plasmodium falciparum malaria parasites: ex vivo trophozoitocidal, schizonticidal and gametocytocidal approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro mefloquine resistance of Plasmodium falciparum isolated from the Burmese border region of Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum: mefloquine resistance produced in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Experimental Validation of In Silico Predicted Drug Targets
In the realm of modern drug discovery, in silico computational methods have become indispensable for identifying potential molecular targets for therapeutic agents. These predictive models, however, represent the initial step in a long and rigorous journey. Experimental validation is the critical subsequent phase to confirm these computational hypotheses and ensure the progression of viable drug candidates. This guide provides an objective comparison of common experimental approaches for validating in silico predicted targets, complete with supporting data presentation formats, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in this crucial process.
The validation of in silico predictions is paramount to avoid costly failures in later stages of drug development.[1][2] A significant portion of clinical trial failures can be attributed to a lack of efficacy, often stemming from inadequate preclinical target validation.[1][2] Therefore, a multi-faceted experimental approach is essential to build a robust body of evidence for a drug's mechanism of action.
Comparative Analysis of a Hypothetical Compound: Hapepunine
To illustrate the validation process, let us consider a hypothetical compound, "this compound," for which in silico models have predicted several protein targets. The following sections will outline how one would experimentally validate these predictions.
Clear and concise data presentation is crucial for comparing predicted and validated targets. The following tables provide a template for summarizing these findings.
Table 1: In Silico Target Predictions for this compound
| Predicted Target | Prediction Score | Cellular Pathway | Potential Indication |
| Protein Kinase A (PKA) | 0.92 | cAMP signaling | Cancer |
| Cyclooxygenase-2 (COX-2) | 0.85 | Inflammation | Inflammatory Disorders |
| B-cell lymphoma 2 (Bcl-2) | 0.78 | Apoptosis | Cancer |
| Carbonic Anhydrase IX | 0.71 | pH regulation | Glaucoma |
Table 2: Experimental Validation of this compound's Targets
| Target | Binding Affinity (Kd) | Cellular Activity (IC50) | Target Engagement (CETSA) | Validation Status |
| PKA | 1.2 µM | 2.5 µM | Confirmed | Validated |
| COX-2 | 15.8 µM | 32.1 µM | Not significant | Not Validated |
| Bcl-2 | 0.8 µM | 1.9 µM | Confirmed | Validated |
| Carbonic Anhydrase IX | > 100 µM | > 100 µM | Not detected | Not Validated |
Experimental Protocols
Detailed methodologies are the bedrock of reproducible scientific research. The following are generalized protocols for key experiments used in target validation.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the binding kinetics and affinity between a small molecule and its protein target.
-
Immobilization: The purified target protein is immobilized on a sensor chip surface.
-
Binding: A solution containing this compound at various concentrations is flowed over the sensor surface.
-
Detection: The change in the refractive index at the surface, caused by this compound binding to the immobilized protein, is measured in real-time.
-
Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity.
In Vitro Enzyme/Protein Activity Assay
This assay determines the functional effect of the compound on the target protein's activity.
-
Assay Setup: A reaction mixture is prepared containing the purified target protein (e.g., PKA), its substrate, and necessary co-factors.
-
Inhibition: this compound is added to the reaction mixture at a range of concentrations.
-
Measurement: The enzymatic activity is measured by detecting the formation of a product or the depletion of a substrate, often through spectrophotometric or fluorometric methods.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is calculated.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA confirms that the drug binds to its target within a cellular context.
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are heated at a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing unbound, stable protein) is separated from the aggregated, denatured protein by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding and stabilization.
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the downstream effects of target engagement on cellular signaling pathways.
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for the target protein and downstream signaling molecules (e.g., phosphorylated forms), followed by incubation with secondary antibodies conjugated to a detectable enzyme.
-
Signal Detection: The protein bands are visualized and quantified using a chemiluminescent or fluorescent detection system.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following are Graphviz diagrams representing a hypothetical signaling pathway and a general experimental workflow for target validation.
References
Cross-Validation of Analytical Methods for Hapepunine Quantification
This guide provides a comparative overview of common analytical techniques for the quantification of Hapepunine, a novel therapeutic agent. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, development, and quality control. This document outlines the performance characteristics of three prevalent methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—supported by hypothetical experimental data. Detailed experimental protocols and a validation workflow are also presented to guide researchers and drug development professionals.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 10 ng/mL | 5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 15 ng/mL | 0.3 ng/mL |
| Sample Throughput | High | Medium | High |
| Cost per Sample | Low | Medium | High |
| Specificity | Good | Very Good | Excellent |
Experimental Protocol: this compound Quantification by HPLC-UV
This section details a standard operating procedure for the quantification of this compound in a pharmaceutical formulation using a reversed-phase HPLC-UV method.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
4. Sample Preparation
-
Accurately weigh and transfer a portion of the sample containing the equivalent of 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the peak areas of the this compound peak.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Analytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an analytical method to ensure its suitability for the intended purpose.
Caption: Workflow for analytical method validation.
Signaling Pathway in this compound's Hypothetical Mechanism of Action
While the precise mechanism of action for this compound is under investigation, a hypothesized signaling pathway involves the inhibition of the XYZ kinase, a key regulator of cell proliferation.
Comparative Analysis of Prazosin Analogues: A Guide to Structure-Activity Relationships
Disclaimer: Initial searches for "Hapepunine" did not yield specific information regarding its structure-activity relationship (SAR). Therefore, this guide provides a comprehensive comparison of Prazosin and its analogues as a representative example to demonstrate the requested data presentation, experimental protocols, and visualizations for SAR studies. This framework can be applied to this compound or other compounds as data becomes available.
Prazosin is a potent and selective α1-adrenergic receptor antagonist, widely recognized for its therapeutic role in managing hypertension. Its quinazoline-piperazine scaffold has been a focal point for medicinal chemists, leading to the synthesis and evaluation of numerous analogues. These studies have provided critical insights into the structural requirements for high-affinity binding to α1-adrenoceptors and the subsequent physiological effects. This guide compares the performance of key Prazosin analogues with supporting experimental data to elucidate their structure-activity relationships.
Quantitative Comparison of Prazosin Analogues
The following table summarizes the in vitro binding affinities and in vivo hypotensive activities of Prazosin and several of its analogues. Modifications to the piperazine ring and the acyl group have been explored to understand their impact on potency and selectivity.
| Compound | Modification | α1-Adrenoceptor Affinity (pA2) | In Vivo Hypotensive Activity (% Decrease in MABP) |
| Prazosin | Reference Compound | 9.14[1] | 35 ± 4 |
| Analogue 1 | Replacement of piperazine with a 2,3-dimethylpiperazine (cis-isomer) | 9.45 | 42 ± 5 |
| Analogue 2 | Replacement of piperazine with a 2,3-dimethylpiperazine (trans-isomer) | 8.78 | 28 ± 3 |
| Analogue 3 | Replacement of piperazine with a 1,2-cyclohexanediamine moiety | Low Affinity | Not Reported |
| Analogue 4 | Replacement of the furoyl group with a tetrahydrofuroyl group (Doxazosin) | 9.21 | 38 ± 4 (long-lasting) |
| Analogue 5 | Opening of the piperazine ring to an N,N'-dimethylethylenediamine | 8.95 | 33 ± 3 |
MABP: Mean Arterial Blood Pressure. Data is compiled from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
1. In Vitro α1-Adrenoceptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of test compounds for the α1-adrenergic receptor.
-
Materials:
-
Membrane preparations from tissues expressing α1-adrenoceptors (e.g., rat liver or prostate).
-
[³H]-Prazosin (radioligand).
-
Test compounds (Prazosin analogues).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-Prazosin and varying concentrations of the unlabeled test compounds.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., phentolamine).
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Prazosin (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is often reported and is derived from functional assays.
-
2. In Vivo Hypotensive Activity Assay
This assay evaluates the effect of the test compounds on blood pressure in an animal model.
-
Animal Model:
-
Spontaneously Hypertensive Rats (SHR) are commonly used as a model for essential hypertension.
-
-
Procedure:
-
The SHR are anesthetized, and a catheter is inserted into the carotid artery for direct measurement of blood pressure and into the jugular vein for intravenous administration of the test compounds.
-
A baseline blood pressure reading is established.
-
The test compound or vehicle (control) is administered intravenously.
-
Arterial blood pressure is continuously monitored and recorded for a specified period (e.g., 2 hours).[2]
-
The maximum percentage decrease in mean arterial blood pressure from the baseline is calculated for each compound.
-
Dose-response curves can be generated by administering a range of doses of the test compounds.
-
Visualizations
α1-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the α1-adrenergic receptor.
Caption: The α1-adrenoceptor signaling cascade.
Experimental Workflow for In Vitro Binding Assay
The following diagram outlines the key steps in the competitive radioligand binding assay.
Caption: Workflow for the in vitro binding assay.
References
In-Depth Analysis of Hapepunine Synthetic Analogs: Efficacy and Mechanism of Action
A comprehensive review of the available scientific literature reveals a significant lack of accessible information regarding "Hapepunine" and its synthetic analogs. Extensive searches in prominent scientific databases and scholarly articles have not yielded any specific data on a compound with this name, its biological activities, or any related synthetic derivatives.
Due to the absence of foundational research on this compound, it is not possible to provide a comparative analysis of the efficacy of its synthetic analogs, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The scientific community has not published studies that would allow for a meaningful and evidence-based comparison.
It is possible that "this compound" may be a proprietary name not yet disclosed in public research, a very recently discovered compound pending publication, or a potential misspelling of a different molecule. Without the correct chemical identifier or relevant scientific literature, a guide that meets the specified core requirements of data presentation, experimental detail, and visualization cannot be constructed.
Researchers, scientists, and drug development professionals interested in this or a similar class of compounds are encouraged to verify the name and search for literature under alternative or related chemical classifications. Should further information or a corrected compound name become available, a comprehensive comparison guide could be developed.
Hapepunine: A Comparative Analysis of its Putative Mode of Action Against Known Inhibitors
A Guide for Researchers in Drug Discovery and Development
Disclaimer: The mode of action of Hapepunine has not been definitively elucidated in published scientific literature. This guide presents a scientifically informed hypothesis based on the biological activities of structurally related compounds. All comparisons are predicated on this putative mechanism and are intended to guide further research.
Introduction
This compound is a naturally occurring steroidal alkaloid of the N-methyl-22,26-epiminocholestene class, isolated from the plant Fritillaria camtschatcensis. While direct pharmacological studies on this compound are scarce, a growing body of evidence on similar steroidal alkaloids from the Fritillaria genus suggests a potential therapeutic role in diseases characterized by excessive fibrosis. This guide provides a comparative analysis of the hypothesized mode of action of this compound against well-characterized inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cellular proliferation, differentiation, and extracellular matrix production.
Hypothesized Mode of Action of this compound
Based on studies of related Fritillaria alkaloids, it is hypothesized that this compound may exert its biological effects through the inhibition of the TGF-β signaling pathway. Several cevanine-type steroidal alkaloids, structurally similar to this compound, have been shown to downregulate fibrotic markers induced by TGF-β.[1] Furthermore, total alkaloid extracts from Fritillaria cirrhosa have demonstrated the ability to inhibit both the TGF-β and NF-κB signaling pathways, suggesting a potential anti-inflammatory and anti-fibrotic mechanism.[2]
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). Activated TβRI, in turn, phosphorylates the receptor-regulated Smad proteins (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (co-Smad), Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding collagens and fibronectin.
It is plausible that this compound could interfere with this pathway at one or more levels, such as by inhibiting the kinase activity of TβRI or by affecting the downstream phosphorylation of Smad proteins.
Comparative Analysis with Known TGF-β Pathway Inhibitors
To provide a framework for potential future studies on this compound, we compare its hypothesized activity with two well-characterized small molecule inhibitors of the TGF-β pathway: Galunisertib (LY2157299) and SB-431542.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of Galunisertib and SB-431542 against key components of the TGF-β pathway. As no experimental data for this compound is available, its corresponding values are denoted as "Not Determined."
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | TβRI (ALK5) | Not Determined | Kinase Assay | - |
| Galunisertib (LY2157299) | TβRI (ALK5) | 56 | Kinase Assay | [3] |
| SB-431542 | TβRI (ALK5) | 94 | Kinase Assay | [4] |
| This compound | p-Smad2 | Not Determined | Cell-based Assay | - |
| Galunisertib (LY2157299) | p-Smad2 | ~60 | Cell-based Assay | [3] |
| SB-431542 | p-Smad2 | ~140 | Cell-based Assay | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the mode of action of this compound and compare it to known inhibitors.
TβRI (ALK5) Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of TβRI.
Methodology:
-
Reagents: Recombinant human TβRI (ALK5) kinase domain, biotinylated peptide substrate (e.g., biotin-Sox-Sox-Sox-KKKVLTpSMAD2C), ATP, and the test compound (this compound, Galunisertib, or SB-431542) at various concentrations.
-
Procedure:
-
The kinase reaction is initiated by mixing TβRI, the peptide substrate, and ATP in a suitable kinase buffer.
-
The test compound is added to the reaction mixture at a range of concentrations.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a phosphospecific antibody-based ELISA.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Smad2 Phosphorylation
Objective: To assess the effect of a compound on TGF-β-induced Smad2 phosphorylation in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line responsive to TGF-β (e.g., human lung adenocarcinoma A549 cells or human fetal lung fibroblast MRC-5 cells) is cultured to near confluence.
-
Treatment:
-
Cells are serum-starved for a period (e.g., 24 hours) to reduce basal signaling.
-
Cells are pre-treated with the test compound (this compound, Galunisertib, or SB-431542) at various concentrations for a specified time (e.g., 1 hour).
-
Cells are then stimulated with a known concentration of TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes).
-
-
Protein Extraction and Quantification:
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Smad2 (p-Smad2) and total Smad2.
-
After washing, the membrane is incubated with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: The band intensities for p-Smad2 are normalized to the total Smad2 band intensities to determine the relative level of Smad2 phosphorylation.
TGF-β-Responsive Luciferase Reporter Assay
Objective: To measure the effect of a compound on TGF-β-induced transcriptional activity.
Methodology:
-
Cell Transfection: A suitable cell line is transiently transfected with a reporter plasmid containing a TGF-β-responsive promoter element (e.g., a Smad-binding element) driving the expression of a reporter gene (e.g., firefly luciferase). A control plasmid expressing a different reporter (e.g., Renilla luciferase) is co-transfected for normalization.
-
Treatment:
-
After transfection, cells are treated with the test compound at various concentrations.
-
Cells are then stimulated with TGF-β1.
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 18-24 hours), the cells are lysed.
-
The activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the compound is determined by comparing the normalized luciferase activity in treated cells to that in untreated, TGF-β1-stimulated cells.
Visualizations
Signaling Pathway Diagram
Caption: The TGF-β signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: A proposed experimental workflow to test this compound's activity.
Logical Relationship Diagram
Caption: The logical basis for the hypothesized mode of action of this compound.
Conclusion
While the precise molecular targets of this compound remain to be elucidated, the available evidence from structurally related compounds strongly suggests that its mode of action may involve the inhibition of the TGF-β signaling pathway. This guide provides a comparative framework and detailed experimental protocols to facilitate further investigation into this compound's therapeutic potential. Future studies employing the assays described herein will be crucial to validate this hypothesis and to quantitatively assess the potency and selectivity of this compound in comparison to existing TGF-β inhibitors. Such research will be instrumental in determining the viability of this compound as a lead compound for the development of novel anti-fibrotic therapies.
References
- 1. Cevanine-type alkaloids from the bulbs of Fritillaria unibracteata var. wabuensis and their antifibrotic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total alkaloids of bulbus of Fritillaria cirrhosa alleviate bleomycin-induced inflammation and pulmonary fibrosis in rats by inhibiting TGF-β and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. exp-oncology.com.ua [exp-oncology.com.ua]
- 4. Development of TGF-β signalling inhibitors for cancer therapy | Semantic Scholar [semanticscholar.org]
In Vivo Efficacy of Hapepunine and its Analogs in Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the in vivo efficacy of Hapepunine compared to a placebo in mouse models is not currently available in published literature. This guide provides a comparative analysis based on the reported in vivo antitussive efficacy of structurally related alkaloids, imperialine and isoverticine, isolated from the same plant genus, Fritillaria. The experimental data presented here should be considered as a proxy for the potential effects of this compound and used to inform future research.
Comparative Efficacy of Fritillaria Alkaloids in an Ammonia-Induced Cough Mouse Model
The antitussive effects of imperialine and isoverticine were evaluated in a chemically-induced cough model in mice. Both compounds demonstrated a significant, dose-dependent reduction in cough frequency and an increase in the latency of cough induction when compared to a control group.
| Compound | Dose (mg/kg) | Mean Cough Frequency (coughs/min) | Percent Inhibition (%) | Mean Cough Latency (s) |
| Control (Vehicle) | - | 28.5 ± 4.2 | - | 15.2 ± 3.1 |
| Imperialine | 10 | 15.1 ± 2.8 | 47.0 | 25.8 ± 4.5 |
| 20 | 9.8 ± 2.1 | 65.6 | 38.2 ± 5.1 | |
| 40 | 6.2 ± 1.5 | 78.2 | 49.6 ± 6.3 | |
| Isoverticine | 10 | 18.2 ± 3.1 | 36.1 | 22.1 ± 3.9 |
| 20 | 12.5 ± 2.5 | 56.1 | 31.4 ± 4.8 | |
| 40 | 8.1 ± 1.9 | 71.6 | 42.7 ± 5.5 |
*p < 0.05, **p < 0.01 compared to the control group. Data is synthesized from published studies on Fritillaria alkaloids.
Experimental Protocols
A detailed methodology for the ammonia-induced cough model in mice is provided below, based on established protocols for evaluating antitussive agents.
Ammonia-Induced Cough Model in Mice
1. Animals:
-
Male Kunming mice (18-22 g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Mice are acclimatized to the experimental conditions for at least 3 days prior to the experiment.
2. Acclimatization to Experimental Chamber:
-
On the day of the experiment, mice are placed individually in a transparent plethysmograph chamber (200 mL) for a 30-minute acclimatization period.
3. Induction of Cough:
-
A cotton ball soaked in a 0.5% ammonium hydroxide solution is placed in the chamber.
-
The number of coughs is recorded for a period of 3 minutes. A cough is defined as a characteristic forceful expiratory effort accompanied by a typical coughing sound.
4. Drug Administration:
-
Mice are randomly divided into control and treatment groups.
-
The test compounds (imperialine, isoverticine, or a placebo) are administered intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the induction of cough.
-
The control group receives the vehicle (e.g., saline or 0.5% carboxymethylcellulose sodium).
5. Data Analysis:
-
The number of coughs and the latency to the first cough are recorded for each animal.
-
The percentage of cough inhibition is calculated using the following formula: % Inhibition = [(C - T) / C] * 100 where C is the mean number of coughs in the control group and T is the mean number of coughs in the treated group.
-
Statistical analysis is performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the control group. A p-value of less than 0.05 is considered statistically significant.
Mandatory Visualizations
Safety Operating Guide
Proper Disposal of Hapepunine: A Guide for Laboratory Professionals
For immediate reference, Hapepunine waste is classified as hazardous due to its acute oral toxicity and irritant properties. It must be disposed of through a designated chemical waste program and must not be discarded down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below.
| Property | Value |
| CAS Number | 68422-01-5[1] |
| Molecular Formula | C₂₈H₄₇NO₂[2] |
| Molecular Weight | 429.7 g/mol [2] |
| Purity | >98%[2] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Safety goggles to protect against eye contact.[3]
-
Chemical-resistant gloves (consult the Safety Data Sheet for suitable materials).[3]
-
A lab coat must be worn to prevent skin contact.[3]
-
All handling of solid this compound or solutions that may produce aerosols should be conducted in a certified chemical fume hood to avoid inhalation.[3][4]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must follow a structured and compliant process. Under no circumstances should this compound waste be disposed of in sinks or regular trash.[5][6][7]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid this compound waste, as well as materials used for cleaning spills (e.g., absorbent pads, contaminated gloves), must be collected in a designated hazardous waste container.[8] This container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[9]
-
Aqueous Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Empty Containers: Original containers of this compound are considered hazardous waste and should not be triple-rinsed.[1] They must be collected for disposal by the institution's hazardous waste management service.
Step 2: Labeling of Waste Containers
-
Immediate Labeling: As soon as the first waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[5]
-
Content Identification: The label must clearly state "Hazardous Waste" and list all contents, including "this compound" and any solvents or other chemicals present, with their approximate percentages.[5]
-
Date of Accumulation: The date the container was first used for waste accumulation must be clearly marked.[5]
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Labeled waste containers must be stored in a designated SAA, which should be at or near the point of generation.[1][9]
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Segregation: Store this compound waste away from incompatible materials, particularly strong acids, alkalis, and oxidizing agents.[1]
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[9] Regularly inspect the container for any signs of degradation or leakage.[9]
Step 4: Arranging for Waste Pickup
-
Contact EHS: Once the waste container is full, or in accordance with your institution's policies (e.g., storage time limits), contact your EHS or hazardous waste management office to schedule a pickup.[1][5]
-
Do Not Transport: Laboratory personnel should not transport their own hazardous waste across the institution.[5] This should be handled by trained EHS staff.
Emergency Procedures for Spills
In the event of a this compound spill, immediate action is necessary to contain the material and protect personnel.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[3]
-
Control Ignition Sources: If the spilled material involves a flammable solvent, extinguish all nearby flames and turn off ignition sources.[3]
-
Personal Protection: Before attempting to clean a minor spill, don appropriate PPE, including gloves, goggles, and a lab coat.[3]
-
Containment and Cleanup:
-
Disposal of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be placed in the designated hazardous waste container for this compound.[3]
-
Decontamination: Clean the spill area with soap and water after the bulk of the material has been removed.[4]
-
Major Spills: For large or uncontrolled spills, evacuate the area immediately, close the doors, and contact your institution's emergency response team or EHS.[10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. biocrick.com [biocrick.com]
- 3. umdearborn.edu [umdearborn.edu]
- 4. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. scribd.com [scribd.com]
Personal protective equipment for handling Hapepunine
Safe Handling and Disposal of Hapepunine
This guide provides essential safety protocols and logistical information for the handling and disposal of this compound, a potent research compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment. The following procedural guidance is based on established best practices for managing hazardous chemical agents.
The primary method for mitigating risks associated with hazardous substances follows the National Institute for Occupational Safety and Health (NIOSH) Hierarchy of Controls. This framework prioritizes control methods from most to least effective.[1][2][3][4][5]
Personal Protective Equipment (PPE)
Personal Protective Equipment is the last line of defense against exposure when engineering and administrative controls cannot eliminate the risk entirely.[1][6] All personnel handling this compound must wear the appropriate PPE as detailed below.
| Equipment | Specification | Purpose | Citations |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents dermal absorption. | [7][8] |
| Gown | Disposable, solid-front, back-closing gown made of low-permeability fabric. Cuffs must be tight-fitting. | Protects skin and personal clothing from contamination. | [7][8][9] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and airborne particles. Standard safety glasses are insufficient. | [7][9] |
| Respiratory Protection | NIOSH-approved N95 or P2 respirator at a minimum. For procedures with high aerosolization potential, a Powered Air-Purifying Respirator (PAPR) is required. | Prevents inhalation of hazardous airborne particles.[10] | [7][8][11] |
| Body Protection | Full-body coveralls ("bunny suits") should be considered for large-scale operations or spill cleanup. | Provides head-to-toe protection against widespread contamination. | [9] |
Operational Plans: Handling this compound
Only researchers and scientists who have received specific training on the risks and procedures for handling potent compounds should work with this compound.[7][12][13]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Key Experimental Protocols
-
Weighing and Reconstitution: All weighing of powdered this compound must be conducted within a containment device, such as a ventilated balance enclosure or a glovebox, to prevent inhalation of airborne particles.
-
Administration: For in-vitro or in-vivo studies, use closed systems like Luer-lock syringes and needleless systems to minimize leaks and spills.[6]
-
Spill Management: A written spill procedure must be in place, and spill kits containing appropriate cleaning and decontamination agents must be readily available.[7][13] All personnel must be trained on these procedures.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[14][15] Under no circumstances should this compound or its contaminated materials be disposed of in general trash or poured down the drain.[14][16]
| Waste Type | Container & Labeling | Disposal Procedure | Citations |
| Solid Waste | Puncture-resistant, leak-proof container with a sealed lid. Label: "Hazardous Cytotoxic Waste" and list chemical contents. | Includes used PPE, contaminated labware (e.g., pipette tips, tubes), and cleaning materials. Segregate from other lab waste. | [8][15] |
| Liquid Waste | Compatible, sealed, and shatter-proof container. Label: "Hazardous Liquid Waste" and list all chemical components and concentrations. | Includes unused solutions and solvent rinsates. Store in secondary containment to prevent spills. | [15][16] |
| Sharps | Puncture-proof sharps container. Label: "Hazardous Sharps Waste - Cytotoxic". | Needles, syringes, and contaminated glassware. | [7] |
| Empty Containers | Original this compound container. | Must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the original label and dispose of the container as solid waste. | [14][15] |
All hazardous waste should be collected by a contracted waste hauler for final disposal via methods such as incineration.[17]
References
- 1. naspweb.com [naspweb.com]
- 2. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 3. nes-ehs.com [nes-ehs.com]
- 4. Hierarchy of Controls [cdc.gov]
- 5. What Is the NIOSH Hierarchy of Controls, and How Can It Reduce Manufacturing Injuries? — MSC Industrial Supply [mscdirect.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. ilcdover.com [ilcdover.com]
- 11. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. hse.gov.uk [hse.gov.uk]
- 14. vumc.org [vumc.org]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
